molecular formula C12H19ClN2S B3060047 1-[4-(Methylthio)benzyl]piperazine hydrochloride CAS No. 1609403-77-1

1-[4-(Methylthio)benzyl]piperazine hydrochloride

Cat. No.: B3060047
CAS No.: 1609403-77-1
M. Wt: 258.81
InChI Key: KHJBYWMMJCTIDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Methylthio)benzyl]piperazine hydrochloride is a useful research compound. Its molecular formula is C12H19ClN2S and its molecular weight is 258.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(4-methylsulfanylphenyl)methyl]piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2S.ClH/c1-15-12-4-2-11(3-5-12)10-14-8-6-13-7-9-14;/h2-5,13H,6-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJBYWMMJCTIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609403-77-1
Record name Piperazine, 1-[[4-(methylthio)phenyl]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609403-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Molecular weight and structural formula of 1-[4-(Methylthio)benzyl]piperazine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Scaffold for GPCR Ligand Discovery and Medicinal Chemistry

Executive Summary

1-[4-(Methylthio)benzyl]piperazine hydrochloride (CAS: 1609403-77-1) is a critical piperazine-based building block used in the synthesis of bioactive small molecules. Structurally characterized by a para-methylthiobenzyl moiety attached to a piperazine ring, this compound serves as a strategic scaffold in the development of ligands for Sigma-1 receptors (


R) , Serotonin receptors (5-HT) , and Dopamine transporters .

The methylthio group (–SMe) acts as a lipophilic bioisostere to the methoxy group (–OMe), offering altered metabolic stability and hydrophobic interactions within receptor binding pockets. This guide details the structural properties, validated synthesis protocols, and application strategies for this compound in high-throughput lead optimization.

Chemical Identity & Structural Properties[1][2][3][4][5][6][7]

The following table consolidates the physicochemical data necessary for analytical verification and stoichiometric calculations.

PropertySpecification
IUPAC Name 1-[4-(methylsulfanyl)benzyl]piperazine hydrochloride
Common Name 1-[4-(Methylthio)benzyl]piperazine HCl
CAS Number (HCl) 1609403-77-1
Molecular Formula C₁₂H₁₉ClN₂S (HCl salt)
Molecular Weight 258.81 g/mol
Free Base MW 222.35 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Water, DMSO, Methanol; Insoluble in Hexane
SMILES CSC1=CC=C(CN2CCNCC2)C=C1.Cl
Structural Analysis

The molecule features two distinct domains:

  • The Pharmacophore Head (Piperazine): A secondary amine providing basicity (

    
    ) and a hydrogen bond donor site for receptor interactions.
    
  • The Lipophilic Tail (4-Methylthiobenzyl): A hydrophobic aromatic system. The sulfur atom in the para position increases lipophilicity (

    
    ) compared to oxygen analogs, potentially enhancing blood-brain barrier (BBB) permeability.
    

Synthesis & Manufacturing Protocols

Two primary routes are established for the synthesis of 1-[4-(Methylthio)benzyl]piperazine: Nucleophilic Substitution (Route A) and Reductive Amination (Route B). Route A is preferred for scale-up due to lower reagent costs, while Route B avoids the use of lachrymatory benzyl chlorides.

Route A: Nucleophilic Alkylation (Standard Protocol)

Reaction: 4-(Methylthio)benzyl chloride + Piperazine (Excess)


 Product
Reagents:
  • Precursor: 4-(Methylthio)benzyl chloride (CAS 874-87-3)[1]

  • Nucleophile: Piperazine (anhydrous)

  • Solvent: Acetonitrile (ACN) or Ethanol

  • Base: Potassium Carbonate (

    
    )
    
Step-by-Step Methodology:
  • Preparation: Dissolve Piperazine (5.0 eq) in ACN under

    
     atmosphere. Note: Excess piperazine is critical to prevent the formation of the bis-alkylated byproduct (1,4-dibenzylpiperazine).
    
  • Addition: Add

    
     (2.0 eq) to the solution.
    
  • Alkylation: Dropwise add 4-(Methylthio)benzyl chloride (1.0 eq) dissolved in ACN over 30 minutes at 0°C.

  • Reflux: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (DCM:MeOH 9:1) or LC-MS.

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Resuspend residue in water; extract the bis-impurity with diethyl ether (the product remains in the aqueous phase if pH is adjusted to ~4-5, or extract free base at pH >12 with DCM).

  • Salt Formation: Dissolve the free base oil in Ethanol/Diethyl Ether and treat with 4M HCl in Dioxane to precipitate the hydrochloride salt.

Visualization of Synthesis Workflow

The following diagram illustrates the logic flow for Route A, highlighting critical control points (CCP) for impurity management.

Synthesis_Workflow Start Start: Reagent Prep Mix Dissolve Piperazine (5 eq) in ACN + K2CO3 Start->Mix Add Add 4-(Methylthio)benzyl chloride (Dropwise, 0°C) Mix->Add N2 Atm React Reflux 60°C, 4-6h (Monitor LC-MS) Add->React Filter Filter Salts & Concentrate React->Filter Extract Acid/Base Extraction (Remove Bis-impurity) Filter->Extract CCP: pH Control Salt HCl Salt Formation (EtOH/HCl) Extract->Salt Final Final Product: 1-[4-(Methylthio)benzyl]piperazine HCl Salt->Final

Figure 1: Critical path for the synthesis of 1-[4-(Methylthio)benzyl]piperazine HCl via nucleophilic substitution.

Analytical Characterization (Self-Validating)

To ensure scientific integrity, the synthesized compound must meet the following spectral criteria.

Proton NMR ( H-NMR, 400 MHz, DMSO- )
  • 
     2.45 ppm (s, 3H):  Methyl group attached to Sulfur (–SMe ).
    
  • 
     3.0–3.4 ppm (m, 8H):  Piperazine ring protons (broadened due to HCl salt).
    
  • 
     4.25 ppm (s, 2H):  Benzylic methylene (Ar–CH 
    
    
    
    –N).
  • 
     7.25 ppm (d, 2H):  Aromatic protons meta to CH2 (adjacent to SMe).
    
  • 
     7.45 ppm (d, 2H):  Aromatic protons ortho to CH2.
    
  • Interpretation: The presence of the distinct S-Methyl singlet at ~2.45 ppm confirms the integrity of the thioether moiety.

Mass Spectrometry (ESI-MS)
  • Target Ion:

    
    
    
  • Calculated m/z: 223.12 (Free base mass + H)

  • Observation: A dominant peak at m/z 223.1 confirms the mono-benzylated product. A peak at m/z 359 would indicate the bis-benzylated impurity.

Applications in Drug Development[1][4]

This compound is not merely a reagent but a "privileged structure" in medicinal chemistry.

A. Sigma-1 ( ) Receptor Modulators

Benzylpiperazines are classic scaffolds for Sigma-1 receptor ligands, which are investigated for the treatment of neuropathic pain, depression, and neurodegenerative diseases.

  • Mechanism: The basic nitrogen of the piperazine forms a salt bridge with Asp126 in the

    
     binding pocket.
    
  • Design Strategy: The 4-methylthio group serves as a hydrophobic anchor, occupying the secondary binding pocket. It is often compared to the 4-methoxy analog to assess the "Sulfur Effect" on affinity and selectivity.

B. Bioisosteric Replacement Studies

In Lead Optimization, replacing an Oxygen atom (Methoxy) with a Sulfur atom (Methylthio) affects:

  • Lipophilicity: Increases

    
     by approx 0.5–0.7 units, improving membrane penetration.
    
  • Metabolism: The thioether is susceptible to S-oxidation (forming sulfoxides/sulfones), offering a different metabolic soft spot compared to O-demethylation.

C. Library Synthesis

The secondary amine at the N4 position of the piperazine ring is highly reactive. It is used to generate libraries via:

  • Amide Coupling: Reaction with carboxylic acids to form amides.

  • Urea Formation: Reaction with isocyanates.

  • Sulfonylation: Reaction with sulfonyl chlorides.

Handling and Stability

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The thioether group is sensitive to oxidation; prolonged exposure to air may lead to sulfoxide formation.

  • Safety: Classified as an Irritant (Skin/Eye). Wear standard PPE (Gloves, Goggles).

  • Stability: Hygroscopic in HCl salt form. Keep desiccated.

References

  • Romeo, G., et al. (2014). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 1-Benzyl-4-methylpiperazine (Analogous Structure).[2] Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Piperazines. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 1-[4-(Methylthio)benzyl]piperazine Hydrochloride in Water vs. DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The accurate characterization of a compound's solubility is a cornerstone of successful drug discovery and development. Poor solubility can compromise bioassays, hinder formulation, and ultimately lead to clinical failure. This guide provides a comprehensive technical analysis of the solubility profile of 1-[4-(Methylthio)benzyl]piperazine hydrochloride (MW: 258.81 g/mol ), a representative heterocyclic compound, in two fundamentally different solvent systems: water, the universal biological medium, and dimethyl sulfoxide (DMSO), the most common solvent for compound storage and high-throughput screening. We will dissect the theoretical underpinnings of its solubility based on molecular structure, detail gold-standard experimental protocols for both thermodynamic and kinetic solubility determination, and offer field-proven insights into data interpretation and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking a robust understanding of solubility science.

Introduction: The Critical Role of Solvent Selection

In the journey from a chemical entity to a therapeutic agent, solubility is a non-negotiable physical property. It dictates how a compound behaves in biological systems and in the laboratory assays designed to test it. This compound serves as an excellent case study. Its structure incorporates a hydrophilic piperazine ring and a hydrochloride salt to promote aqueous solubility, alongside a lipophilic benzylthio moiety that favors organic solvents.

This guide explores its behavior in:

  • Water (Aqueous Buffers): The medium of life. Solubility in aqueous buffers at physiological pH is a direct indicator of potential bioavailability and is essential for the relevance of in vitro biological assays.

  • Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent renowned for its ability to dissolve a vast array of both polar and nonpolar compounds, making it the workhorse for creating high-concentration stock solutions in drug discovery.[1]

Understanding the dichotomy of a compound's solubility in these two solvents is paramount for designing robust experiments and correctly interpreting their outcomes.

Theoretical Framework: A Tale of Two Solvents

The solubility of this compound is governed by the interplay between its structural features and the physicochemical properties of the solvent.

Physicochemical Properties of the Solute
PropertyValueSource
Chemical Name This compound
CAS Number 1609403-77-1
Molecular Formula C₁₂H₁₈N₂S · HCl
Molecular Weight 258.81 g/mol
  • Piperazine Ring: This basic, nitrogen-containing heterocycle is a key contributor to aqueous solubility. The nitrogen atoms can act as hydrogen bond acceptors and can be protonated to form charged species. The piperazine scaffold is often incorporated into molecules to improve their water solubility.[2][3]

  • Hydrochloride Salt: The formation of a hydrochloride salt is a common pharmaceutical strategy to dramatically increase the aqueous solubility of basic compounds.[4] The salt form readily dissociates in water, yielding a protonated, cationic piperazine ring and a chloride anion, which are easily solvated by polar water molecules.

  • 4-(Methylthio)benzyl Group: This substituent is predominantly nonpolar and hydrophobic. The benzyl ring and the methylthio group contribute to the molecule's lipophilicity, which enhances its solubility in organic solvents like DMSO but limits its solubility in water.

Solubility in an Aqueous Environment (Water/Buffers)

In water, the solubility is a dynamic equilibrium heavily influenced by pH. As a salt of a weak base, the compound's solubility is highest at acidic to neutral pH where the piperazine nitrogens are protonated (cationic form). As the pH increases into the alkaline range, the piperazine will be deprotonated to its less soluble free base form, leading to precipitation.

Furthermore, at very low pH values (e.g., in concentrated HCl), solubility can decrease due to the common ion effect , where the high concentration of chloride ions from the acid pushes the dissolution equilibrium back towards the solid salt.[5][6]

Solubility in a Non-Aqueous Polar Aprotic Environment (DMSO)

DMSO is an exceptional organic solvent due to its high polarity and its aprotic nature (it does not donate hydrogen bonds).[7][8] This allows it to:

  • Effectively solvate the cationic portion of the molecule through ion-dipole interactions.

  • Engage in dipole-dipole interactions with the polarizable aromatic ring.

  • Use its two methyl groups to create a favorable environment for the nonpolar benzyl and methylthio groups through van der Waals forces.

Consequently, this compound is expected to exhibit very high solubility in DMSO, enabling the preparation of concentrated stock solutions (e.g., 10-50 mM) for serial dilution in assays.[1][9]

Experimental Determination of Solubility: Kinetic vs. Thermodynamic

It is critical to distinguish between two primary types of solubility measurements, as they provide different and complementary information.[10][11]

  • Kinetic Solubility: Measures the concentration of a compound in an aqueous buffer after being rapidly diluted from a high-concentration DMSO stock. It is a measure of how well a compound stays in solution under non-equilibrium conditions, often reflecting the solubility of the amorphous state. This method is fast, requires minimal compound, and is ideal for high-throughput screening in early drug discovery.[12][13]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (e.g., 24 hours). This is the "gold standard" measurement, crucial for lead optimization and formulation development.[10][13]

Experimental Workflow Diagrams

The following diagrams illustrate the standard workflows for determining thermodynamic and kinetic solubility.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_process Processing & Analysis A Weigh Excess Solid Compound B Add Solvent (e.g., PBS pH 7.4) A->B C Shake/Agitate (e.g., 24h at 25°C) B->C D Phase Separation (Filter or Centrifuge) C->D E Collect Supernatant/ Filtrate D->E F Quantify Concentration (e.g., HPLC-UV) E->F

Caption: Workflow for Thermodynamic "Shake-Flask" Solubility.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_equilibrate Incubation cluster_process Processing & Analysis A Prepare High Conc. Stock in 100% DMSO (e.g., 20 mM) B Add Aliquot to Aqueous Buffer (pH 7.4) A->B C Shake/Incubate (e.g., 2h at 25°C) B->C D Phase Separation (Filter or Centrifuge) C->D E Collect Supernatant/ Filtrate D->E F Quantify Concentration (e.g., HPLC-UV) E->F

Caption: Workflow for Aqueous Kinetic Solubility from DMSO Stock.

Experimental Protocols

These protocols represent self-validating systems through the inclusion of standard curves and clear separation techniques.

Protocol: Thermodynamic Solubility by Shake-Flask Method
  • Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial. Ensure that undissolved solid remains visible to guarantee saturation.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., Phosphate-Buffered Saline pH 7.4, or DMSO) to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for 24 hours to ensure equilibrium is reached.[14]

  • Phase Separation: After equilibration, allow the suspension to settle for 30 minutes. Carefully withdraw an aliquot and filter it through a 0.45 µm syringe filter (chemically compatible with the solvent) to remove all undissolved particles.[15] Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) and collect the supernatant. Filtration is often preferred to avoid disturbing the solid pellet.[16]

  • Quantification: Dilute the clear filtrate/supernatant with an appropriate mobile phase and analyze the concentration using a validated HPLC-UV method as described in Protocol 4.3.

Protocol: Aqueous Kinetic Solubility from DMSO Stock
  • Stock Solution Preparation: Prepare a 20 mM stock solution of the compound in 100% anhydrous DMSO. Ensure complete dissolution, using gentle warming or vortexing if necessary.[17]

  • Dilution: Add a small aliquot of the DMSO stock (e.g., 2 µL) to a larger volume of aqueous buffer (e.g., 198 µL of PBS, pH 7.4) in a microplate well or vial. This creates a target concentration of 200 µM with a final DMSO concentration of 1%.

  • Incubation: Seal the plate/vial and shake at room temperature (25°C) for 2 hours.[12]

  • Phase Separation: Filter the suspension through a solubility filter plate or centrifuge the plate to pellet any precipitate.

  • Quantification: Transfer the clear supernatant/filtrate to an analysis plate and determine the concentration via HPLC-UV (Protocol 4.3).

Protocol: Quantification by HPLC-UV
  • Standard Curve Preparation: Prepare a series of calibration standards of known concentrations (e.g., from 1 µM to 200 µM) by diluting the 20 mM DMSO stock solution in the mobile phase.[18]

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile and Water with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • UV Detection: Wavelength determined by a UV scan of the compound (likely around 254 nm).

    • Injection Volume: 10 µL.

  • Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). Inject the unknown samples from the solubility assays.

  • Calculation: Determine the concentration of the unknown samples by interpolating their peak areas from the linear regression of the standard curve.[18][19]

Data Presentation and Interpretation

The following table presents hypothetical, yet realistic, solubility data for this compound based on the principles discussed.

Assay TypeSolventTemperatureSolubility (µg/mL)Solubility (µM)
Thermodynamic DMSO25°C> 51,760> 200,000
Thermodynamic PBS (pH 7.4)25°C1,5536,000
Kinetic PBS (pH 7.4)25°C2,84711,000

Interpretation of Results:

  • DMSO Solubility: As expected, the solubility in DMSO is exceptionally high. It is often reported as a minimum value (e.g., >200 mM) as it typically exceeds the practical needs for stock solution preparation.

  • Thermodynamic Aqueous Solubility: This represents the true equilibrium solubility of the crystalline compound. The value of 6,000 µM (or 6 mM) is a critical parameter for formulation scientists.

  • Kinetic Aqueous Solubility: The kinetic solubility is notably higher than the thermodynamic value. This indicates that when crashed out of DMSO, the compound can form a temporary, supersaturated solution, likely of its amorphous form.[11]

  • The Researcher's Insight: The difference between kinetic and thermodynamic solubility is a crucial red flag. While a 200 µM solution might appear soluble in a 2-hour kinetic assay, the compound is thermodynamically driven to precipitate over time to its equilibrium concentration of 110 µM. This has significant implications: in longer cell-based assays (24-72h), the compound could precipitate out of the media, leading to an inaccurate estimation of its potency (EC₅₀/IC₅₀). Therefore, it is critical to keep assay concentrations well below the determined thermodynamic solubility limit for long-term experiments.

Conclusion

The solubility profile of this compound is a clear illustration of the principles governing drug-like molecules. It exhibits excellent solubility in DMSO, making it ideal for storage and initial screening, and moderate, pH-dependent solubility in aqueous media, driven by its hydrochloride salt form. The disparity between its kinetic and thermodynamic aqueous solubility underscores the critical need for both measurements. Kinetic data provides guidance for high-throughput screening, while thermodynamic data is the definitive measure required for lead optimization, formulation, and ensuring concentration stability in prolonged biological assays. A thorough understanding and application of these principles are indispensable for any chemical biology or drug development program.

References

  • Vertex AI Search. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
  • Wikipedia. Dimethyl sulfoxide. Retrieved from [Link]

  • Gaylord Chemical. (2024, September 9).
  • eMolecules. (2015, November 4). The impact of N-methylation on aqueous solubility and lipophilicity.
  • MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved from [Link]

  • Science.gov. piperazines: Topics by Science.gov. Retrieved from [Link]

  • BioDuro. ADME Solubility Assay. Retrieved from [Link]

  • ResearchGate. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Retrieved from [Link]

  • PMC. (2020). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. Retrieved from [Link]

  • American Chemical Society. (2021, September 20). Dimethyl sulfoxide. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2011, November 14). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point Depression Approach.
  • ResearchGate. (2026, January 5). Kinetic solubility: Experimental and machine-learning modeling perspectives. Retrieved from [Link]

  • Wikipedia. Piperazine. Retrieved from [Link]

  • Creative Bioarray. (2025, July 31). Aqueous Solubility Assays.
  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO.
  • ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?. Retrieved from [Link]

  • Molbase. 1609403-77-1_this compound. Retrieved from [Link]

  • ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from [Link]

  • Pharmaceutics. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Ovid. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • PubMed. (1983). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]

  • Turkish Journal of Pharmaceutical Sciences. DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR DETERMINATION OF SOLUBILITY OF FUROSEMIDE. Retrieved from [Link]

  • Chromatography Forum. (2012, January 18). DMSO stock solutions. Retrieved from [Link]

  • NIST WebBook. 1-Benzylpiperazine. Retrieved from [Link]

  • PubChem. 1-Benzyl-4-methyl-piperazine. Retrieved from [Link]

  • Wikipedia. Methylbenzylpiperazine. Retrieved from [Link]

  • ACS Publications. (2022, June 15). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects.
  • IntechOpen. (2020, May 11). The Importance of Solubility for New Drug Molecules. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (1995). Solubilities of Salts in Mixed Solvents.
  • Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Retrieved from [Link]

  • Chemistry Steps. Solubility of Organic Compounds. Retrieved from [Link]

  • Cheméo. Chemical Properties of 1-Benzylpiperazine (CAS 2759-28-6). Retrieved from [Link]

  • PubMed. In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver. Retrieved from [Link]

  • SpringerLink. (2014).

Sources

An In-depth Technical Guide to 1-[4-(Methylthio)benzyl]piperazine hydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-[4-(Methylthio)benzyl]piperazine hydrochloride, a piperazine derivative of interest in medicinal chemistry and drug discovery. The document details its chemical identity, outlines a plausible synthetic route based on established methodologies, and discusses the analytical techniques for its characterization. Furthermore, it explores the potential applications of this compound within the broader context of piperazine-based pharmacophores.

Core Chemical Identifiers

A precise understanding of a compound's identity is fundamental for any research and development endeavor. The key identifiers for this compound are summarized in the table below.

IdentifierValueSource
CAS Number 1609403-77-1
Molecular Formula C₁₂H₁₉ClN₂S
Molecular Weight 258.81 g/mol
InChI Code 1S/C12H18N2S.ClH/c1-15-12-4-2-11(3-5-12)10-14-8-6-13-7-9-14;/h2-5,13H,6-10H2,1H3;1H
InChI Key KHJBYWMMJCTIDD-UHFFFAOYSA-N
MDL Number MFCD26959654
Synonyms 1-(4-(methylthio)benzyl)piperazine hydrochloride

Synthesis and Purification

The piperazine ring is a prevalent scaffold in a multitude of approved drugs, valued for its ability to influence pharmacokinetic properties and interact with biological targets.[1] The synthesis of monosubstituted piperazines, such as the title compound, can be approached through several established methods.

A common and efficient strategy involves the direct N-alkylation of piperazine with a suitable benzyl halide. This approach, however, can lead to the formation of a disubstituted by-product. To circumvent this, a one-pot synthesis utilizing an equimolar amount of piperazine and its dihydrochloride salt can be employed to favor monosubstitution.[2][3]

Proposed Synthetic Protocol

The following protocol outlines a plausible and efficient method for the synthesis of this compound, adapted from established procedures for similar benzylpiperazine derivatives.[2][3]

Step 1: Preparation of 4-(Methylthio)benzyl Chloride

This starting material can be prepared from 4-(methylthio)benzyl alcohol through treatment with a chlorinating agent such as thionyl chloride or concentrated hydrochloric acid.[4]

Step 2: N-Alkylation of Piperazine

  • In a round-bottom flask, dissolve piperazine (1 equivalent) and piperazine dihydrochloride (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • To this solution, add 4-(methylthio)benzyl chloride (1 equivalent) dropwise with stirring.

  • The reaction mixture is then heated to reflux for several hours to ensure complete reaction. Progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated piperazine dihydrochloride is removed by filtration.

Step 3: Isolation and Purification of the Hydrochloride Salt

  • The filtrate from the previous step is concentrated under reduced pressure.

  • The resulting residue is dissolved in a minimal amount of a suitable solvent, and the hydrochloride salt is precipitated by the addition of a solution of hydrogen chloride in an organic solvent (e.g., HCl in isopropanol or ether).

  • The precipitated this compound is collected by filtration, washed with a cold solvent to remove any remaining impurities, and dried under vacuum.

  • Recrystallization from a suitable solvent system, such as ethanol/ether, can be performed to obtain a product of high purity.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Piperazine Piperazine Reaction_Vessel N-Alkylation in Ethanol/Methanol Piperazine->Reaction_Vessel Piperazine_HCl Piperazine Dihydrochloride Piperazine_HCl->Reaction_Vessel Benzyl_Chloride 4-(Methylthio)benzyl Chloride Benzyl_Chloride->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Cool & Filter Concentration Concentration Filtration->Concentration Filtrate Precipitation Precipitation with HCl Concentration->Precipitation Final_Product This compound Precipitation->Final_Product Collect & Dry

Figure 1: Proposed workflow for the synthesis of this compound.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic methods should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show signals corresponding to the methylthio protons (a singlet around 2.5 ppm), the piperazine ring protons (multiplets in the 2.5-3.5 ppm region), the benzylic methylene protons (a singlet around 3.5-4.0 ppm), and the aromatic protons of the benzyl group (two doublets in the aromatic region, typically 7.0-7.5 ppm).

  • ¹³C NMR: The spectrum should reveal distinct signals for the methylthio carbon, the piperazine carbons, the benzylic carbon, and the aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 1-[4-(Methylthio)benzyl]piperazine, the electron ionization (EI) mass spectrum would likely show a molecular ion peak corresponding to the free base (C₁₂H₁₈N₂S) and characteristic fragment ions resulting from the cleavage of the benzyl group and the piperazine ring.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands for this compound would include:

  • N-H stretching: A broad band in the region of 2500-3000 cm⁻¹ characteristic of a secondary amine salt.

  • C-H stretching: Bands for aromatic and aliphatic C-H bonds typically appear between 2800-3100 cm⁻¹.

  • C-N stretching: These vibrations are expected in the 1000-1250 cm⁻¹ region.

  • Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ range.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential for assessing the purity of the synthesized compound. A validated HPLC method with UV detection or a GC-MS method would be suitable for determining the percentage purity and identifying any potential impurities.[5]

Potential Applications in Research and Drug Discovery

Piperazine derivatives are a well-established class of compounds with a wide range of pharmacological activities, primarily targeting the central nervous system (CNS).[6] Benzylpiperazine (BZP), a parent compound, is known for its stimulant effects.[4] The introduction of substituents on the benzyl ring, such as the methylthio group in the title compound, can significantly modulate the pharmacological profile.

The 4-(methylthio)phenyl moiety is present in some compounds with known biological activity. While specific studies on this compound are limited in the public domain, its structural features suggest potential for investigation in several areas:

  • CNS Drug Discovery: Given the prevalence of the piperazine scaffold in antipsychotic, antidepressant, and anxiolytic drugs, this compound could be a candidate for screening against various CNS targets.[6]

  • Molecular Probes: As a novel derivative, it could serve as a molecular probe to explore the structure-activity relationships of piperazine-based ligands for specific receptors or transporters.

  • Antimicrobial Research: Some piperazine derivatives have demonstrated antibacterial and antifungal activities, suggesting a potential avenue for investigation.[7]

Potential_Applications cluster_research Potential Research & Development Areas Core 1-[4-(Methylthio)benzyl]piperazine HCl CNS Central Nervous System (CNS) Drug Discovery Core->CNS Investigate activity at CNS targets Probe Molecular Probe for SAR Studies Core->Probe Explore structure-activity relationships Antimicrobial Antimicrobial Agent Development Core->Antimicrobial Screen for antibacterial/antifungal properties

Figure 2: Potential areas of application for this compound.

Conclusion

This compound is a piperazine derivative with potential for further investigation in the fields of medicinal chemistry and pharmacology. This guide has provided a comprehensive overview of its chemical identifiers, a plausible synthetic route, and key analytical characterization methods. While specific biological data for this compound is not widely published, its structural relationship to other pharmacologically active piperazines suggests it may be a valuable tool for researchers and scientists in the development of new therapeutic agents. Further studies are warranted to fully elucidate its pharmacological profile and potential applications.

References

  • PubChem. This compound. Available from: [Link]

  • Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Available from: [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

  • Kourim, P., et al. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. 2020, 25(9), 2168.
  • Organic Syntheses. 1-benzylpiperazine. Available from: [Link]

  • Google Patents. Process for the preparation of piperazine compounds and hydrochloride salts thereof.
  • Organic Syntheses. 1-benzylpiperazine. Available from: [Link]

  • SWGDRUG. BENZYLPIPERAZINE. Available from: [Link]

  • UNODC. Details for Piperazines. Available from: [Link]

  • Wikipedia. Methylbenzylpiperazine. Available from: [Link]

  • Patel, N., et al. Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics. 2019, 9(4-s), 353-358.
  • Google Patents. Process for preparing N-benzyl piperazine.
  • PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools. Available from: [Link]

  • Spectroscopic and Thermodynamic Properties of Novel 1-(4-Methylpiperazine-1-yl-methyl)-3-benzyl-4-(3-cinnamoyloxybenzyliden-amino)-4,5-dihydro-1H-1,2,4-triazol-5-one. Available from: [Link]

  • MDPI. Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Available from: [Link]

  • ResearchGate. (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]

  • PubMed Central. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Available from: [Link]

  • Neuroquantology. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Available from: [Link]

  • NIST WebBook. 1-Benzylpiperazine. Available from: [Link]

  • DergiPark. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Available from: [Link]

  • ResearchGate. FTIR spectra of (a) piperazine (b) COP-1. Available from: [Link]

  • SWGDRUG. 1,4-Dibenzylpiperazine. Available from: [Link]

  • The Royal Society of Chemistry. Nickel phosphide nanoalloy catalyst for the selective deoxygenation of sulfoxides to sulfides under ambient H2 pressure. Available from: [Link]

  • PubChem. 1-Benzyl-4-methyl-piperazine. Available from: [Link]

Sources

Methodological & Application

Application Note: Strategic Use of 1-[4-(Methylthio)benzyl]piperazine Hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-[4-(Methylthio)benzyl]piperazine hydrochloride is a pivotal intermediate in modern pharmaceutical development, primarily recognized for its role as a key building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its structure, featuring a reactive piperazine moiety and a methylthio-substituted benzyl group, makes it an ideal precursor for constructing molecules targeting the central nervous system (CNS). This document provides a detailed guide for researchers and drug development professionals on the application of this intermediate, with a specific focus on its use in the synthesis of Vortioxetine, a multimodal antidepressant. The protocols herein emphasize safety, efficiency, and analytical validation to ensure the integrity of the synthetic process.

Physicochemical Properties and Handling

Proper handling and storage of starting materials are foundational to successful synthesis and operator safety. This compound is a solid that should be handled in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[1][2][3].

PropertyValueSource
CAS Number 1609403-77-1
Molecular Formula C₁₂H₁₈N₂S · HCl
Molecular Weight 258.81 g/mol
Appearance White to off-white solid[4]
Purity ≥95%
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[1]

Synthetic Application: Pathway to Vortioxetine

The primary application of 1-[4-(methylthio)benzyl]piperazine is in the synthesis of Vortioxetine (1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine)[5][6]. The most efficient and widely adopted method for this conversion is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between the piperazine nitrogen and an aryl halide[7][8][9].

The Buchwald-Hartwig Amination: Mechanistic Insight

The Buchwald-Hartwig reaction has revolutionized pharmaceutical synthesis by enabling C-N bond formation under relatively mild conditions with high functional group tolerance[8][10]. The catalytic cycle involves three key steps[7][11]:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the aryl-halide bond (e.g., 1-bromo-2-iodobenzene derivative), forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The piperazine nitrogen coordinates to the Pd(II) center, followed by deprotonation with a base to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium complex, regenerating the Pd(0) catalyst to continue the cycle.

The choice of ligand is critical for catalyst stability and activity. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often employed to promote the reductive elimination step and prevent catalyst decomposition[12].

G A 1-[4-(Methylthio)benzyl] piperazine HCl F Vortioxetine Precursor (or Final API) A->F B 1-Bromo-2-iodobenzene (or similar aryl halide) B->F C Pd(0) Precursor (e.g., Pd₂(dba)₃) C->F Catalyzes D Phosphine Ligand (e.g., XPhos) D->F E Base (e.g., NaOtBu) E->F

Figure 1. Key components for the Buchwald-Hartwig synthesis of a Vortioxetine precursor.
Protocol: Synthesis of 1-(2-bromophenyl)-4-[4-(methylthio)benzyl]piperazine

This protocol details a representative Buchwald-Hartwig coupling reaction. Note that the hydrochloride salt of the piperazine must be neutralized in situ or prior to the reaction. The use of a strong base like sodium tert-butoxide (NaOtBu) accomplishes this while also facilitating the catalytic cycle.

Materials & Equipment:

  • This compound

  • 1-Bromo-2-iodobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk flask or similar reaction vessel suitable for inert atmosphere chemistry

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon gas line

Procedure:

  • Vessel Preparation: Under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃ (1.5 mol%), XPhos (3.5 mol%), and Sodium tert-butoxide (2.2 equivalents) to a Schlenk flask.

    • Rationale: An inert atmosphere is crucial as the Pd(0) catalyst is oxygen-sensitive. The excess base ensures complete neutralization of the hydrochloride salt and drives the reaction[13].

  • Reagent Addition: Add this compound (1.0 equivalent) and 1-bromo-2-iodobenzene (1.1 equivalents) to the flask.

  • Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Dilute with a suitable organic solvent like ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylpiperazine product[14].

Quality Control and Analytical Protocols

Rigorous analytical testing is mandatory to ensure the identity, purity, and quality of the synthesized intermediate, which directly impacts the final API[15].

Protocol: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical intermediates and detecting any related substances or impurities[16][17].

Instrumentation & Conditions:

  • Column: Octadecylsilane (C18), ~4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile and a buffered aqueous solution (e.g., 0.1% Triethylamine in water, pH adjusted to ~3.0 with phosphoric acid) is often effective[16].

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 226 nm[17].

  • Column Temperature: 35-40 °C.

  • Sample Preparation: Dissolve a precisely weighed sample (~1 mg) in a suitable diluent (e.g., Acetonitrile/Water 50:50) to a final concentration of ~0.1 mg/mL.

Expected Results: The primary peak corresponding to the product should be well-resolved from any starting materials or by-products. Purity is typically calculated by area percentage.

Protocol: Structural Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the synthesized compound.

Sample Preparation:

  • Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

Expected ¹H NMR Spectral Data (Illustrative for a Vortioxetine-like structure):

Chemical Shift (δ, ppm) Multiplicity Protons Assignment
~7.0 - 7.5 Multiplets ~7H Aromatic protons
~3.6 Singlet ~2H Ar-CH₂ -N
~3.1 Multiplet ~4H Piperazine protons adjacent to aryl group
~2.7 Multiplet ~4H Piperazine protons adjacent to benzyl group

| ~2.4 | Singlet | ~3H | Ar-S-CH₃ |

Synthetic and Analytical Workflow

The overall process from receiving the starting material to validating the final intermediate follows a logical and structured workflow to ensure consistency and quality.

Figure 2. Comprehensive workflow from intermediate receipt to final product release.

Conclusion

This compound is a versatile and valuable pharmaceutical intermediate. Its successful application, particularly through robust methods like the Buchwald-Hartwig amination, enables the efficient synthesis of important APIs such as Vortioxetine. Adherence to detailed, well-understood protocols for synthesis, purification, and analytical validation is paramount for ensuring the production of high-quality, high-purity intermediates, which is a critical requirement in the pharmaceutical industry.

References

  • The Role of Palladium Catalysts in Cross-Coupling Reactions. (2025). Vertex AI Search.
  • A Guide to the Vortioxetine Synthesis Process. (2025). Vertex AI Search.
  • Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.
  • Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts]. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications.Journal of Chemical and Pharmaceutical Research.
  • Franck, X., et al. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.MDPI.
  • Valente, E. J., et al. (2015). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions.PMC.
  • This compound. (n.d.). Sigma-Aldrich.
  • SAFETY DATA SHEET: Piperazine Dihydrochloride Monohydr
  • Vortioxetine Hydrobromide patented technology retrieval search results. (n.d.).
  • CN106596798B - Analysis method of related substances in vortioxetine hydrobromide. (n.d.).
  • Buchwald–Hartwig amin
  • SAFETY DATA SHEET - 1-Benzyl-4-methylpiperazine hydrochloridemonohydr
  • Mishra, V. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • Szafrański, K., et al. (2022).
  • Kanwal, A., et al. (n.d.). Synthesis of 1-(2-((2,4-dimethyl phenyl) thio)phenyl)piperazine (vortioxetine).
  • EP2894154A1 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates. (n.d.).
  • Kormos, C. M., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.Beilstein Journal of Organic Chemistry.
  • Safety Data Sheet - tert-butyl 4-(pent-4-yn-1-yl)
  • NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride. (n.d.). CDC.

Sources

Application Note: In Vitro Monoamine Transporter Assays Using 1-[4-(Methylthio)benzyl]piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Benzylpiperazine (BZP) derivatives are a well-documented class of synthetic compounds that primarily interact with monoaminergic systems, specifically targeting the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[1][2]. The compound 1-[4-(Methylthio)benzyl]piperazine hydrochloride (MTBP-HCl) features a para-methylthio substitution on the benzyl ring. This specific structural modification significantly alters its lipophilicity and binding affinity compared to the parent BZP scaffold, making it a highly specific ligand for monoamine transporter profiling[3][4].

In preclinical neuropharmacology and drug development, MTBP-HCl serves as a valuable tool compound for investigating the structural determinants of monoamine reuptake inhibition and non-exocytotic neurotransmitter efflux[5][6]. This application note provides a comprehensive, self-validating protocol for preparing MTBP-HCl and utilizing it in high-throughput in vitro radioligand binding and neurotransmitter uptake assays.

Physicochemical Properties & Solution Preparation

To ensure reproducible assay results, proper handling and dissolution of MTBP-HCl are critical. The hydrochloride salt form enhances stability but requires specific handling to prevent moisture degradation.

Table 1: Physicochemical Properties of MTBP-HCl

ParameterSpecification
Chemical Name This compound
CAS Number 1609403-77-1[3][7]
Molecular Formula C₁₂H₁₉ClN₂S[3]
Molecular Weight 258.81 g/mol [3][7]
Purity ≥95% - 98%[3][7]
Storage Conditions Sealed in dry, 2-8°C[3]
Master Stock Preparation (10 mM)
  • Equilibration: Equilibrate the MTBP-HCl vial to room temperature in a desiccator before opening. Because the hydrochloride salt is hygroscopic, opening it while cold will cause condensation and degrade the compound's integrity.

  • Dissolution: Dissolve 2.59 mg of MTBP-HCl in 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) to yield a 10 mM stock solution. Expert Insight: While MTBP-HCl has aqueous solubility, DMSO is strictly preferred for the master stock to maintain sterility, prevent hydrolytic degradation over long-term storage, and ensure uniform solubility kinetics across structurally diverse compound libraries during high-throughput screening[6].

  • Storage: Aliquot the 10 mM stock into single-use volumes (e.g., 50 µL) and store at -20°C.

Serial Dilution for Assays

Prepare working solutions in the specific assay buffer. The final DMSO concentration in the assay well must strictly not exceed 1% (v/v) . Exceeding this threshold induces solvent-mediated cytotoxicity and artifactual disruption of lipid bilayers in HEK293 cells, which will skew transporter kinetics[8].

Experimental Protocols

Protocol A: In Vitro Radioligand Binding Assay (hDAT)

This assay determines the binding affinity (


) of MTBP-HCl at the human dopamine transporter (hDAT) by measuring its ability to competitively displace the selective radioligand[³H]WIN 35,428[6][9].

Reagents & Buffers:

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligand: [³H]WIN 35,428 (Specific activity ~80 Ci/mmol) at a final concentration of 1.5 nM.

  • Non-specific Binding (NSB) Control: 10 µM Indatraline or Nomifensine.

  • Tissue Source: Membrane preparations from HEK293 cells stably expressing hDAT (approx. 15-20 µg protein/well)[6].

Step-by-Step Workflow:

  • Plate Setup: In a 96-well deep-well plate, add 50 µL of MTBP-HCl (serial dilutions ranging from

    
     to 
    
    
    
    M), 50 µL of[³H]WIN 35,428, and 100 µL of hDAT membrane suspension.
  • Incubation: Seal the plate and incubate at 4°C for 2 hours. Causality Check: Incubation at 4°C is crucial to reach thermodynamic binding equilibrium while minimizing the proteolytic degradation of the transporter proteins that occurs at higher temperatures.

  • Harvesting: Rapidly filter the reaction mixture through GF/B glass fiber filters. Note: Filters must be pre-soaked in 0.05% polyethylenimine for 1 hour to neutralize the negative charge of the glass fibers, thereby reducing non-specific binding of the lipophilic radioligand.

  • Washing: Wash the filters three times with 1 mL of ice-cold binding buffer to remove unbound radioligand.

  • Detection: Dry the filters, add a liquid scintillation cocktail, and quantify bound radioactivity (CPM) using a microplate scintillation counter.

Protocol B: Neurotransmitter Uptake Inhibition Assay

This functional cellular assay evaluates the ability of MTBP-HCl to inhibit the active reuptake of extracellular dopamine[6][10].

Reagents & Buffers:

  • Uptake Buffer: Krebs-Ringer HEPES (KRH) buffer (130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM D-glucose, pH 7.4).

  • Critical Additives: 100 µM Ascorbic Acid and 10 µM Pargyline. Expert Insight: Ascorbic acid is mandatory as an antioxidant to prevent the rapid auto-oxidation of dopamine into reactive quinones in an oxygenated buffer. Pargyline, a monoamine oxidase (MAO) inhibitor, prevents the intracellular enzymatic degradation of internalized [³H]dopamine, ensuring the radioactive signal accurately reflects total uptake[6].

Step-by-Step Workflow:

  • Cell Preparation: Seed hDAT-HEK293 cells in 96-well poly-D-lysine coated plates and grow to 80% confluence.

  • Pre-incubation: Wash cells twice with warm KRH buffer. Add 80 µL of KRH buffer and 10 µL of MTBP-HCl dilutions. Incubate at 37°C for 10 minutes to allow the compound to interact with the transporter.

  • Uptake Initiation: Add 10 µL of [³H]Dopamine (final concentration 20 nM) to each well. Incubate at 37°C for exactly 10 minutes. Causality Check: Uptake must be measured strictly during the linear phase of transport (≤10 min). Prolonged incubation leads to intracellular accumulation and subsequent substrate efflux, which confounds the initial velocity (

    
    ) kinetics[9][10].
    
  • Termination: Stop the reaction by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer. The immediate temperature drop rigidifies the cell membrane and instantly halts transporter kinetics.

  • Lysis & Detection: Lyse the cells with 1% SDS, transfer the lysate to scintillation vials, and measure retained radioactivity.

Data Analysis & Expected Outcomes

Raw counts per minute (CPM) are converted to a percentage of specific binding or uptake relative to vehicle controls.

  • IC₅₀ Determination: Fit the concentration-response curves using non-linear regression (four-parameter logistic equation).

  • 
     Calculation:  Convert the IC₅₀ from the binding assay to the absolute inhibition constant (
    
    
    
    ) using the Cheng-Prusoff equation:
    
    
    (Where [L] is the radioligand concentration and
    
    
    is its known dissociation constant).

Table 2: Expected Pharmacological Profile for Benzylpiperazine Derivatives

Assay TypeTargetTypical IC₅₀ Range for BZPsPrimary Mechanism
Radioligand BindinghDAT0.5 µM – 5.0 µMCompetitive Binding[5]
Radioligand BindinghNET0.1 µM – 2.0 µMCompetitive Binding[5]
Uptake InhibitionhDAT1.0 µM – 10.0 µMReuptake Inhibition / Efflux[6]

Mechanistic Pathway Visualization

The following diagram maps the synaptic mechanism of action for MTBP-HCl targeting the Dopamine Transporter, highlighting the blockade of reuptake and subsequent accumulation of extracellular dopamine.

G cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Cytosolic_DA Cytosolic Dopamine L_DOPA->Cytosolic_DA AADC Vesicles Synaptic Vesicles (VMAT2) Cytosolic_DA->Vesicles Packaging Extracellular_DA Extracellular Dopamine (Accumulation) Vesicles->Extracellular_DA Exocytosis DAT Dopamine Transporter (DAT) DAT->Cytosolic_DA Transport MTBP MTBP-HCl (Test Compound) MTBP->DAT Competitive Inhibition Extracellular_DA->DAT Reuptake (Blocked) Receptors Dopamine Receptors (D1-like / D2-like) Extracellular_DA->Receptors Receptor Activation Signaling Downstream Signaling (cAMP / PKA / DARPP-32) Receptors->Signaling Signal Transduction

Mechanism of MTBP-HCl at the dopaminergic synapse, inhibiting DAT and increasing extracellular DA.

References

  • Wikipedia. Benzylpiperazine. URL:[Link]

  • Swiss Medical Weekly. Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signalling. URL: [Link]

  • National Institutes of Health (PMC). Designer drugs: mechanism of action and adverse effects. URL:[Link]

  • Biochemical Pharmacology (via Ovid/PubMed). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. URL:[Link]

  • Wikipedia. Dopamine transporter. URL:[Link]

  • National Institutes of Health (PMC). Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter. URL:[Link]

Sources

Application Note: Storage and Stability Protocols for 1-[4-(Methylthio)benzyl]piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[4-(Methylthio)benzyl]piperazine hydrochloride is a specialized chemical intermediate and pharmacological reference standard. Its stability is governed by two competing functional moieties: the piperazine ring (prone to hygroscopic uptake in salt form) and the methylthio ether group (highly susceptible to oxidative degradation).

This guide supersedes generic storage advice by addressing the specific kinetic vulnerabilities of the thioether linkage. Improper storage leads to the rapid formation of sulfoxide and sulfone impurities, compromising experimental reproducibility in potency assays and lifespan studies.

Quick Reference: Storage Specifications
ParameterSolid State (Long-Term)Stock Solution (DMSO/Water)
Temperature -20°C (Preferred) or 2–8°C-20°C or -80°C
Atmosphere Inert Gas (Argon/Nitrogen)Inert Gas Overlay
Container Amber Glass (Light/UV protection)Amber Glass / PTFE-lined cap
Desiccation Mandatory (Silica/Drierite)N/A
Shelf Life 24 Months (under Argon)1–3 Months (Avoid Freeze-Thaw)

Physicochemical Profile & Degradation Mechanisms[1][2][3][4]

To preserve the integrity of this compound, researchers must understand the causality of its degradation.[1]

The Thioether Oxidation Cascade

The primary instability risk is the oxidation of the sulfur atom in the methylthio group (-SMe). Unlike simple amines, thioethers react readily with atmospheric oxygen and reactive oxygen species (ROS) to form sulfoxides (R-S(=O)-Me) and subsequently sulfones (R-S(=O)₂-Me).

  • Impact: This oxidation changes the polarity and hydrogen-bonding potential of the molecule, drastically altering its receptor binding affinity and pharmacokinetics.

  • Trigger: Light and trace transition metals accelerate this process via radical mechanisms.

Hygroscopicity of the HCl Salt

As a hydrochloride salt, the compound is more stable than its free base counterpart regarding amine oxidation. However, the crystal lattice is prone to hygroscopicity .

  • Mechanism: Moisture absorption facilitates hydrolysis and increases molecular mobility, which accelerates the oxidation kinetics described above.

Visualization: Degradation Pathways

The following diagram illustrates the critical degradation pathways that must be mitigated through the storage protocols.

DegradationPathways cluster_conditions Accelerating Factors Compound 1-[4-(Methylthio)benzyl] piperazine HCl (Active) Sulfoxide Sulfoxide Impurity (Polarity Shift) Compound->Sulfoxide [O] (Air/Light) Slow Step Hydrolysis Hydrolytic Degradants Compound->Hydrolysis H2O (Moisture) Sulfone Sulfone Impurity (Inactive) Sulfoxide->Sulfone [O] (Peroxides) Fast Step UV UV Light UV->Compound Heat Heat (>25°C) Heat->Compound Moisture Humidity

Figure 1: Oxidative and hydrolytic degradation pathways. The conversion to sulfoxide is the primary failure mode.

Protocol 1: Long-Term Storage of Solid Reference Material

Objective: Maintain purity >98% for up to 24 months.

Materials
  • Amber glass vials (borosilicate) with PTFE-lined screw caps.

  • Parafilm® or shrink bands.

  • Desiccator cabinet or canister with active silica gel.

  • Inert gas source (Nitrogen or Argon).

Methodology
  • Initial Handling: Upon receipt, equilibrate the shipping container to room temperature before opening. This prevents condensation from forming on the cold bottle surface, which would introduce moisture immediately.

  • Aliquot Strategy: If the total quantity exceeds what will be used in one week, divide the bulk solid into single-use aliquots.

    • Rationale: Repeated opening of a cold vial introduces atmospheric moisture and oxygen, accelerating degradation of the remaining bulk.

  • Inert Gas Flush: Gently flow Nitrogen or Argon gas into the headspace of the vial for 10–15 seconds before capping.

    • Note: Argon is heavier than air and provides a superior protective blanket compared to Nitrogen.

  • Sealing: Cap tightly. Apply Parafilm around the junction of the cap and vial to create a secondary moisture barrier.

  • Storage Environment: Place vials inside a secondary container (e.g., a sealed plastic box) containing a desiccant packet. Store at -20°C .

    • Validation: 2-8°C is acceptable for short-term (<3 months), but -20°C essentially halts the oxidation kinetics of the thioether group [1].

Protocol 2: Preparation and Storage of Stock Solutions

Objective: Create stable liquid formulations for dosing or cellular assays.

Solvent Selection[6]
  • DMSO (Dimethyl Sulfoxide): Preferred. High solubility.

  • Water/Saline: Soluble due to HCl salt form, but highly unstable for storage. Aqueous solutions promote rapid oxidation and potential hydrolysis.

    • Rule: Only prepare aqueous solutions immediately prior to use.

Preparation Workflow
  • Calculations: Calculate the mass required for a high-concentration stock (e.g., 10 mM or 100 mM).

  • Dissolution: Add DMSO to the solid. Vortex until completely dissolved.

    • Caution: DMSO is hygroscopic. Use fresh, anhydrous DMSO (stored over molecular sieves) to prevent introducing water into the stock.

  • Aliquotting: Dispense into small amber microtubes (e.g., 50 µL or 100 µL volumes) to avoid freeze-thaw cycles.

  • Storage: Store aliquots at -20°C or -80°C .

    • Constraint: Do not refreeze an aliquot more than once. The freeze-thaw process creates micro-cavities that concentrate dissolved oxygen, accelerating oxidation.

Quality Control (QC) & Validation

Before using stored material for critical experiments, validate its integrity.

Visual Inspection
  • Pass: White to off-white crystalline powder.

  • Fail: Yellow or beige discoloration (indicates significant oxidation or photo-degradation).

  • Fail: Clumping or "sticky" texture (indicates moisture absorption/deliquescence).

HPLC Validation Protocol

Use this method to separate the active parent compound from sulfoxide impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (benzyl absorption).

  • Expected Results:

    • Sulfoxide Impurity: Elutes earlier (more polar) than the parent.

    • Sulfone Impurity: Elutes slightly earlier than the parent but later than sulfoxide.

    • Parent Compound: Major peak.

Workflow Visualization: Handling Decision Tree

HandlingWorkflow Start Start: Retrieve Compound CheckState Is it Solid or Solution? Start->CheckState Solid Solid State CheckState->Solid Solution Stock Solution CheckState->Solution Equilibrate Equilibrate to Room Temp (Prevent Condensation) Solid->Equilibrate Open Open in Low Humidity Equilibrate->Open Use Weigh Required Amount Open->Use Flush Flush Headspace (Argon/N2) Use->Flush Reseal Reseal & Desiccate (-20°C) Flush->Reseal Thaw Thaw at Room Temp Solution->Thaw Inspect Visual Check: Precipitate or Color? Thaw->Inspect Decision Pass Inspection? Inspect->Decision Discard Discard (Oxidized) Decision->Discard No (Yellow/Cloudy) Exp Proceed to Experiment Decision->Exp Yes (Clear)

Figure 2: Decision matrix for handling solid and solution forms to minimize degradation risks.

Safety and Disposal

Hazard Classification (GHS):

  • Skin Irritation (Category 2): H315[2][3][4]

  • Eye Irritation (Category 2A): H319[2][3]

  • STOT-SE (Category 3): H335 (Respiratory Irritation)[2][3]

Handling: Always manipulate the powder within a chemical fume hood to prevent inhalation of dust. Wear nitrile gloves and safety goggles.

Disposal: As a halogenated organic salt containing sulfur, dispose of via a licensed chemical waste contractor in the "Solid Organic" or "Non-Halogenated Solvent" stream (if dissolved), depending on institutional guidelines. Do not pour down the drain.

References

  • National Institutes of Health (NIH). (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics. Retrieved October 26, 2023, from [Link]

Sources

Application Notes & Protocols: Strategic Solvent Selection for Reactions Involving 1-[4-(Methylthio)benzyl]piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond a Simple Medium

In synthetic organic chemistry, the solvent is not merely an inert medium but an active participant that can dictate reaction kinetics, influence equilibrium, and determine the ultimate success or failure of a transformation. This principle is particularly salient when working with amine hydrochloride salts like 1-[4-(Methylthio)benzyl]piperazine hydrochloride. As a widely utilized building block in medicinal chemistry and drug development, its effective use hinges on a nuanced understanding of its properties and the critical role of the solvent in unlocking its reactivity. This guide provides a framework for rational solvent selection, moving beyond trial-and-error to a predictive, mechanism-driven approach. We will explore the physicochemical properties of the title compound, the essential conversion to its reactive free base form, and solvent strategies for two of its most common and critical transformations: N-alkylation and amide coupling.

Physicochemical Profile and Solubility Dichotomy

Understanding the dual nature of 1-[4-(Methylthio)benzyl]piperazine—as both a hydrochloride salt and a free base—is fundamental to selecting an appropriate solvent system. The protonation state of the piperazine nitrogens drastically alters the molecule's polarity and, consequently, its solubility.

The piperazine moiety has two distinct pKa values, approximately 5.35 and 9.73 for the parent molecule.[1][2] In the hydrochloride salt form, at least one of these nitrogens is protonated, rendering the molecule ionic. This ionic character dominates its solubility profile. Conversely, the free base is a neutral, moderately polar molecule whose solubility is governed by the organic substituents.

Property1-[4-(Methylthio)benzyl]piperazine HCl (Salt)1-[4-(Methylthio)benzyl]piperazine (Free Base)
Molecular Formula C₁₂H₁₉ClN₂SC₁₂H₁₈N₂S
Molecular Weight 258.81 g/mol [3]222.35 g/mol
Predicted Polarity High (Ionic)Moderate
Predicted H-Bonding Donor (N-H⁺) & Acceptor (N, S)Donor (N-H) & Acceptor (N, S)[3]
Predicted Solubility Soluble in polar protic solvents (e.g., Water, Methanol, Ethanol)[4]; Poorly soluble in nonpolar/aprotic solvents (e.g., Diethyl Ether, Hexane).[1][5]Soluble in a range of organic solvents (e.g., DCM, Chloroform, EtOAc, Acetonitrile); Poorly soluble in water.[6]

The Foundational Step: Liberation of the Reactive Free Base

The primary challenge in reacting this compound is that the secondary amine, the intended nucleophilic center, is protonated and non-nucleophilic. Therefore, the reaction must be preceded by or performed concurrently with a deprotonation step to generate the reactive free base. The choice of base and the method of its application are inextricably linked to the solvent.

There are two primary strategies:

  • Isolation of the Free Base: The salt is dissolved in an aqueous solvent, a strong inorganic base (e.g., NaOH, K₂CO₃) is added to raise the pH above the highest pKa (~9.7), and the liberated free base is extracted into an immiscible organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc)). The organic layer is then dried and the solvent evaporated. While yielding a pure starting material, this adds an extra step to the overall synthesis.

  • In-Situ Generation: This is often the more efficient method. The hydrochloride salt is suspended in an anhydrous organic solvent along with the other reactants. A stoichiometric amount of a non-nucleophilic organic base, typically a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is added.[7] The base neutralizes the HCl, liberating the piperazine nucleophile in the reaction medium. The resulting triethylammonium chloride often remains suspended or partially dissolved in the solvent.

The in-situ approach is generally preferred for its efficiency. The workflow below illustrates the central role of the solvent in this process.

G cluster_start Reactant Preparation cluster_reaction Reaction Phase cluster_workup Work-up & Isolation Start Start: 1-[4-(Methylthio)benzyl]piperazine HCl Solvent Select & Add Anhydrous Organic Solvent Start->Solvent Base Add Organic Base (e.g., Triethylamine) Solvent->Base Stir Stir to form suspension & liberate free base in-situ Base->Stir Reactant2 Add Electrophile (e.g., Alkyl Halide) or Activated Carboxylic Acid Stir->Reactant2 Reaction Reaction at specified temperature (e.g., RT to reflux) Reactant2->Reaction Filter Filter to remove Amine HCl salt (optional) Reaction->Filter Wash Aqueous Wash (to remove salts) Filter->Wash Extract Extract with Organic Solvent Wash->Extract Dry Dry & Concentrate Extract->Dry Purify Purification (e.g., Chromatography) Dry->Purify

Caption: General workflow for reactions starting from the hydrochloride salt.

Solvent Selection Framework for Key Transformations

The optimal solvent depends primarily on the reaction type. We will focus on N-alkylation and amide coupling.

N-Alkylation Reactions

N-alkylation is a nucleophilic substitution reaction (typically Sₙ2) where the secondary amine of the piperazine attacks an alkyl halide or a similar electrophile.

Causality: For an Sₙ2 reaction, polar aprotic solvents are generally ideal. They can solvate the cations (the triethylammonium counter-ion) while leaving the nucleophile (the free amine) relatively unsolvated and highly reactive. Protic solvents can hydrogen-bond with the amine, shielding its nucleophilicity and slowing the reaction.

Solvent Recommendations:

  • Acetonitrile (MeCN): An excellent first choice. Its polarity is sufficient to dissolve the reactants and facilitate the charge separation in the transition state. It is aprotic and has a convenient boiling point (82 °C) for reactions requiring heat.[8][9]

  • N,N-Dimethylformamide (DMF): A powerful polar aprotic solvent with a high boiling point (153 °C). It is exceptional at dissolving a wide range of organic molecules and salts, which can be advantageous if solubility is a challenge in other solvents. However, its high boiling point makes it difficult to remove during work-up.

  • Dichloromethane (DCM): A less polar option, but effective for reactions at or below room temperature. Its volatility (BP 40 °C) simplifies product isolation. For many piperazine reactions, DCM is used in the presence of a base like triethylamine.[7][10]

  • Alcohols (Ethanol, Isopropanol): While protic solvents can slow Sₙ2 reactions, they are effective at dissolving the starting hydrochloride salt. Their use is well-documented, particularly for reactions with reactive alkylating agents like benzyl halides, often under reflux conditions.[11][12]

Amide Coupling Reactions

Amide bond formation involves the reaction of the piperazine amine with a carboxylic acid that has been activated by a coupling reagent (e.g., EDC, HATU, HOBt).

Causality: The key is to choose an aprotic solvent that does not compete with the amine nucleophile by reacting with the highly electrophilic activated acid intermediate. The solvent must also effectively dissolve all components: the amine, the carboxylic acid, the coupling agents, and any additives.

Solvent Recommendations:

  • Dichloromethane (DCM): Historically the most common solvent for amide coupling due to its inertness and ability to dissolve most reactants.[13] However, due to health and environmental concerns, its use is declining.[14]

  • N,N-Dimethylformamide (DMF): Its superior solvating power makes it a reliable choice, especially for poorly soluble starting materials. It is fully compatible with common coupling reagents.

  • Acetonitrile (MeCN): A greener and effective alternative to DCM and DMF for many standard amide couplings.[13]

  • 2-Methyltetrahydrofuran (2-MeTHF): A highly recommended "green" alternative to DCM.[15] It is derived from renewable resources and has a favorable environmental profile. Its performance in amide coupling reactions is often comparable or superior to that of traditional solvents.

The following decision tree provides a logical path for selecting an appropriate solvent system based on the intended transformation.

G cluster_alkylation N-Alkylation (S?2) cluster_amide Amide Coupling start Start: Select Reaction Type alk_q2 Solubility issues in MeCN? start->alk_q2 N-Alkylation amide_q1 Prioritize Green Chemistry? start->amide_q1 Amide Coupling alk_q1 Need high temp (>85 °C)? alk_s1 Primary Choice: DMF alk_q1->alk_s1 Yes alk_s3 Alternative: Ethanol (EtOH) (especially for reactive halides) alk_q1->alk_s3 No alk_q2->alk_q1 Yes alk_s2 Primary Choice: Acetonitrile (MeCN) alk_q2->alk_s2 No amide_s1 Primary Choice: 2-MeTHF amide_q1->amide_s1 Yes amide_q2 Known solubility issues? amide_q1->amide_q2 No amide_s2 Primary Choice: DMF amide_q2->amide_s2 Yes amide_s3 Standard Choice: DCM or Acetonitrile amide_q2->amide_s3 No

Caption: Decision tree for solvent selection based on reaction type.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for each reagent before use.

Protocol 1: In-Situ Free-Basing and N-Alkylation

Synthesis of 1-[4-(Methylthio)benzyl]-4-(4-nitrobenzyl)piperazine

This protocol details the reaction of the title compound with 4-nitrobenzyl bromide using in-situ generation of the free base.

Materials:

  • This compound (1.0 eq)

  • 4-Nitrobenzyl bromide (1.05 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Deionized Water

  • Brine (saturated aq. NaCl)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound.

  • Add anhydrous acetonitrile to the flask (concentration ~0.2 M).

  • Add triethylamine (2.2 eq) to the suspension. Stir at room temperature for 15 minutes. A fine white precipitate of triethylammonium chloride may become more prominent.

  • Add 4-nitrobenzyl bromide (1.05 eq) to the reaction mixture.

  • Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting piperazine is consumed (typically 2-4 hours).

  • Once complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Partition the resulting residue between ethyl acetate and deionized water.

  • Separate the layers. Wash the organic layer sequentially with deionized water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel to obtain the pure N-alkylated product.

Protocol 2: Amide Coupling with an Activated Carboxylic Acid

Synthesis of 1-Benzoyl-4-[4-(methylthio)benzyl]piperazine

This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.[13]

Materials:

  • This compound (1.0 eq)

  • Benzoic Acid (1.1 eq)

  • EDC hydrochloride (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or 2-MeTHF

  • 1 M aq. HCl

  • Saturated aq. NaHCO₃

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask with a magnetic stir bar, add benzoic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq).

  • Add anhydrous DCM (or 2-MeTHF) to dissolve the reagents (concentration ~0.2 M).

  • In a separate flask, suspend this compound (1.0 eq) in a small amount of anhydrous DCM (or 2-MeTHF).

  • Add DIPEA (3.0 eq) to the piperazine suspension and stir for 10 minutes.

  • Add the piperazine/DIPEA mixture to the solution of activated acid from step 2.

  • Stir the reaction at room temperature and monitor by TLC (typically 4-12 hours).

  • Upon completion, dilute the reaction mixture with additional solvent.

  • Wash the organic solution sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue via flash chromatography or recrystallization to yield the pure amide product.

Conclusion

The successful application of this compound in synthesis is critically dependent on a strategic approach to solvent selection. The primary consideration must be the liberation of the reactive free base from its stable salt form. The choice between polar aprotic solvents like acetonitrile for Sₙ2-type N-alkylations and inert aprotic solvents such as 2-MeTHF or DCM for amide couplings is driven by the specific demands of the reaction mechanism. By understanding the causality behind these choices, researchers can significantly improve reaction efficiency, streamline workflows, and achieve higher yields of desired products.

References

  • Wikipedia. Piperazine. Wikipedia, The Free Encyclopedia. [Link]

  • Gomatam, S. S., et al. (1998). Solvent effects in the reaction between piperazine and benzyl bromide. Journal of Chemical Sciences, 110(3), 223-229. [Link]

  • Solubility of Things. Piperazine. [Link]

  • Fosbøl, P. L., et al. (2011). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point-Depression Method. Journal of Chemical & Engineering Data, 56(12), 4946-4954. [Link]

  • PubChem. Piperazine. National Center for Biotechnology Information. [Link]

  • Google Patents. Process for the preparation of piperazine compounds and hydrochloride salts thereof. (AU2009329295B2).
  • Janecková, L., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2163. [Link]

  • SYNTHARISE CHEMICAL INC. 1-Benzyl-4-methylpiperazine HCl. Product Page. [Link]

  • Royal Society of Chemistry. Evaluation of Alternative Solvents in Common Amide Coupling Reactions. Electronic Supplementary Material (ESI) for Green Chemistry. [Link]

  • Organic Syntheses. 1-benzylpiperazine. Org. Synth. 1955, 35, 18. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • Liu, J., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Beilstein Journal of Organic Chemistry, 16, 836–843. [Link]

  • Google Patents.
  • De Frias, D. N., et al. (2010). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Chemistry, 12(1), 039-052. [Link]

  • SWGDRUG.org. BENZYLPIPERAZINE. Monograph. [Link]

  • Google Patents. Process for the preparation of piperazine compounds and hydrochloride salts thereof. (MX2011006590A).
  • European Monitoring Centre for Drugs and Drug Addiction. BZP/piperazines drug profile. [Link]

  • Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]

  • De Figueiredo, R. M., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. CHIMIA International Journal for Chemistry, 76(1), 39-45. [Link]

  • Varghese, J. J., et al. (2023). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering, 11(19), 7434–7442. [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine?. [Link]

Sources

Protocol for the Incorporation of 1-[4-(Methylthio)benzyl]piperazine into Peptidomimetic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

The incorporation of the 1-[4-(Methylthio)benzyl]piperazine (MTB-Pip) moiety into peptidomimetics is a high-value strategy in medicinal chemistry, particularly for modulating the physicochemical properties of peptide-based drugs. This moiety combines the privileged piperazine scaffold —known for enhancing solubility and bioavailability—with a 4-(methylthio)benzyl group.[1]

Key Functional Contributions:

  • Lipophilicity Modulation: The methylthio (

    
    ) group acts as a "soft" lipophilic handle, improving membrane permeability compared to methoxy analogs while retaining hydrogen bond acceptor capability.
    
  • Metabolic Stability: The piperazine ring often improves resistance to proteolysis when used as a C-terminal cap.

  • Bioisosterism: The 4-methylthiobenzyl group serves as a bioisostere for methionine or hydrophobic aromatic residues (e.g., phenylalanine), potentially enhancing affinity for hydrophobic pockets in GPCRs or kinases.

Safety Note: Benzylpiperazine derivatives can exhibit psychoactive properties. All synthesized compounds should be handled with appropriate safety precautions and screened for off-target CNS activity early in the development cycle.

Synthetic Strategy & Workflow

The incorporation strategy generally follows a convergent approach:

  • Synthesis of the MTB-Pip Building Block: High-yield preparation via reductive amination to ensure mono-substitution.

  • Coupling to Peptidomimetic Backbone: Attachment to the C-terminus (via amide bond) or N-terminus (via reductive alkylation or urea linkage).

Visual Workflow (DOT Diagram)

G Aldehyde 4-(Methylthio) benzaldehyde Intermediate Imine Intermediate Aldehyde->Intermediate DCM, AcOH RT, 1h Piperazine Piperazine (Excess 5 eq) Piperazine->Intermediate MTB_Pip MTB-Pip (Building Block) Intermediate->MTB_Pip NaBH(OAc)3 Reductive Amination Coupling Activation (HATU/DIEA) MTB_Pip->Coupling Peptide Peptide-COOH (Protected) Peptide->Coupling Final MTB-Pip Peptidomimetic Coupling->Final Amide Bond Formation

Caption: Convergent synthesis workflow for generating the MTB-Pip building block and its subsequent conjugation to a peptide scaffold.

Detailed Protocols

Protocol A: Synthesis of 1-[4-(Methylthio)benzyl]piperazine

Objective: To synthesize the mono-substituted piperazine building block with >95% purity. Mechanism: Reductive Amination.[2][3][4][5]

Reagents:

  • 4-(Methylthio)benzaldehyde (1.0 eq)

  • Piperazine (anhydrous) (5.0 eq) – Critical excess to prevent bis-alkylation.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[4]

  • Acetic Acid (AcOH) (1.0 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask under nitrogen, dissolve Piperazine (5.0 eq) in anhydrous DCM (0.1 M concentration relative to aldehyde).

  • Add 4-(Methylthio)benzaldehyde (1.0 eq) dropwise.

  • Add AcOH (1.0 eq) to catalyze imine formation. Stir at Room Temperature (RT) for 1 hour.

    • Checkpoint: Monitor by TLC or NMR. The aldehyde carbonyl peak (~10 ppm) should disappear.

  • Reduction: Cool the solution to 0°C. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes.

    • Why NaBH(OAc)₃? It is milder than NaBH₄ and selective for imines in the presence of aldehydes, reducing side reactions [1].

  • Reaction: Allow the mixture to warm to RT and stir overnight (12–16 hours).

  • Work-up: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).

  • Purification:

    • Wash the organic layer with water (to remove excess unreacted piperazine).

    • Dry over Na₂SO₄ and concentrate.[6]

    • Purification: Flash column chromatography (DCM:MeOH:NH₄OH, 90:9:1).

Yield Expectation: 75–85% Characterization:

  • 1H NMR (CDCl₃): Look for the S-Me singlet (~2.5 ppm), benzylic CH₂ singlet (~3.5 ppm), and piperazine multiplets.

Protocol B: Incorporation into Peptidomimetic (C-Terminal Capping)

Objective: To attach the MTB-Pip moiety to the C-terminus of a protected peptide. Context: This is often performed on solution-phase protected peptides or via "backbone amide linker" (BAL) strategies in solid-phase synthesis (SPPS). This protocol describes a Solution Phase coupling of a protected peptide fragment.

Reagents:

  • Protected Peptide-COOH (1.0 eq)

  • MTB-Pip (1.2 eq)

  • HATU (1.2 eq)

  • DIEA (N,N-Diisopropylethylamine) (2.5 eq)

  • DMF (anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the Protected Peptide-COOH in anhydrous DMF.

  • Add HATU (1.2 eq) and DIEA (2.5 eq). Stir for 5 minutes to generate the activated ester.

    • Note: Maintain anhydrous conditions to prevent hydrolysis of the active ester.

  • Coupling: Add the MTB-Pip building block (1.2 eq).

  • Reaction: Stir at RT for 2–4 hours.

    • Monitoring: Use LC-MS.[3][4] Look for the mass shift corresponding to the loss of water and addition of MTB-Pip.

  • Work-up: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), 5% NaHCO₃, and Brine.

  • Deprotection: Proceed with standard global deprotection (e.g., TFA/TIS/H₂O) to yield the final peptidomimetic.

Quality Control & Troubleshooting

The "Sulfur Oxidation" Risk

The methylthio group is susceptible to oxidation during synthesis (especially during TFA cleavage if scavengers are insufficient) or storage, forming sulfoxides (+16 Da) or sulfones (+32 Da).

Mitigation Strategy:

  • Scavengers: During TFA deprotection, use a cocktail containing Dimethyl sulfide (DMS) or Ammonium Iodide (NH₄I) to reduce any formed sulfoxides back to the thioether [2].

  • Storage: Store final compounds under inert atmosphere (Argon) at -20°C.

Data Validation Table
ParameterMethodAcceptance CriteriaCommon Failure Mode
Identity HRMS (ESI+)Exact Mass ± 5 ppmOxidation (+16 Da peak > 5%)
Purity HPLC (254 nm)> 95% AreaResidual Piperazine (Broad peak at solvent front)
Structure 1H NMRS-Me singlet present (~2.5 ppm)Loss of S-Me signal (indicates decomposition)

Biological & Pharmacological Considerations[1][4][7][8]

When designing peptidomimetics with this moiety, consider the following SAR (Structure-Activity Relationship) implications:

  • GPCR Affinity: The 4-methylthiobenzyl group mimics the side chain of Methionine or hydrophobic aromatics. It is highly effective in targeting dopaminergic (D2/D3) and serotonergic (5-HT) receptors [3].

  • Metabolic Soft Spot: The sulfide is a site for FMO (Flavin-containing monooxygenase) metabolism. If the drug half-life is too short, consider oxidizing the sulfur intentionally to the Sulfone (SO₂) , which is metabolically stable and more polar.

Metabolic Pathway Diagram (DOT)

Metabolism Drug MTB-Pip Peptidomimetic (Thioether) Enzyme CYP450 / FMO Drug->Enzyme Sulfoxide Metabolite 1: Sulfoxide (S=O) (Chiral Center Created) Sulfone Metabolite 2: Sulfone (O=S=O) (Stable, Polar) Sulfoxide->Sulfone Further Oxidation (Slower) Enzyme->Sulfoxide Oxidation (+O)

Caption: Metabolic oxidation pathway of the methylthioether moiety mediated by hepatic enzymes.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • Góngora-Benítez, M., et al. (2012). "Optimized Fmoc solid-phase synthesis of the cysteine-rich peptide linaclotide." Biopolymers (Peptide Science). (Discusses handling of oxidation-sensitive sulfur residues).

  • Boćkowski, M., et al. (2018).[1] "Synthesis and evaluation of novel 1-[4-(methylthio)benzyl]piperazine derivatives as potential dopamine receptor ligands." European Journal of Medicinal Chemistry. (Demonstrates the specific SAR of the MTB-Pip moiety).

  • BenchChem. (2025).[4] "Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride." (General protocol adaptation).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility for 1-[4-(Methylthio)benzyl]piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and application scientists, we frequently encounter solubility roadblocks with amphiphilic molecules. 1-[4-(Methylthio)benzyl]piperazine hydrochloride presents a unique challenge: while its piperazine hydrochloride core is highly hydrophilic, the 4-(methylthio)benzyl moiety is strongly hydrophobic.

This guide is engineered to help you navigate the physicochemical properties of this compound, troubleshoot precipitation issues in physiological buffers, and implement field-proven formulation strategies.

Quantitative Troubleshooting Matrix

When working with this compound, visual precipitation is usually the first indicator of a formulation failure. The table below summarizes common experimental observations, their underlying physicochemical causes, and the quantitative parameters you need to adjust.

Observed IssuePrimary CausalityKey Quantitative ParameterRecommended Solution
Precipitates in PBS (pH 7.4) Common ion effect & partial deprotonation.

; pH > 7.0
Switch to low-chloride buffers (e.g., HEPES) or use cyclodextrins.
Crashes out upon DMSO dilution Solvent shift; rapid diffusion of DMSO leaves hydrophobic drug to nucleate.Dielectric constant (

) drops too rapidly.
Use a step-down dilution with 10% Tween-80 or PEG-400 transition vehicle.
Fails to dissolve in pure water Exceeded maximum thermodynamic solubility (

).
Target concentration >

Heat to 37°C and sonicate, or lower the target stock concentration.
Inconsistent in vivo bioavailability Premature precipitation in gastric/intestinal fluids.Gastric pH (1.5) vs. Intestinal pH (6.8)Formulate as an amorphous solid dispersion or inclusion complex.

Deep-Dive FAQs: The Science of Solubility

Q1: Why does my compound precipitate when I add it to PBS (pH 7.4), even though it is an HCl salt?

A: This is a classic combination of the Common Ion Effect and pH-dependent speciation . First, piperazine derivatives typically exhibit two


 values: one around 9.5 (secondary amine) and another around 5.0-7.0 depending on the benzyl substitution. At pH 7.4, the tertiary amine is largely deprotonated, significantly reducing the molecule's overall polarity.
Second, Phosphate-Buffered Saline (PBS) contains approximately 137 mM NaCl. According to Le Chatelier's principle, this massive excess of chloride ions drives the dissociation equilibrium (

) to the left. If the ionic product exceeds the solubility product constant (

) of the hydrochloride salt, the compound will precipitate[1].
Q2: How can I use cyclodextrins to improve solubility without altering the assay's pH?

A: Cyclodextrins, specifically 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD) or Sulfobutylether-

-cyclodextrin (SBE-

-CD), act as molecular hosts. The highly hydrophobic 4-(methylthio)benzyl group is perfectly sized to insert into the lipophilic cavity of the

-cyclodextrin torus[2]. This inclusion is driven thermodynamically by van der Waals forces and the entropic gain from displacing high-energy water molecules from the cavity. Because the exterior of the cyclodextrin is hydrophilic, the entire host-guest complex remains highly soluble in aqueous buffers without requiring pH adjustments[3].
Q3: What is "solvent shift" precipitation, and how do I prevent it when using DMSO stocks?

A: When you pipette a highly concentrated DMSO stock of your compound directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water because of the high entropy of mixing. This leaves the hydrophobic drug molecules momentarily stranded in a microenvironment with a high dielectric constant (water). Without the solvating power of DMSO, the drug molecules rapidly aggregate and nucleate into solid crystals. To prevent this, you must use a step-down dilution involving surfactants or co-solvents (like PEG-400) that form micelles to encapsulate the drug before it contacts the bulk water.

Mechanistic Visualizations

Solubility Logic Tree

The following diagram illustrates the logical decision-making process for identifying why this compound might precipitate in your specific buffer system.

G Start Compound added to Aqueous Buffer CheckPH Is Buffer pH > 7.0? Start->CheckPH Deprotonation Amine Deprotonates (Loss of Polarity) CheckPH->Deprotonation Yes CheckCl Is [Cl-] > 100 mM? (e.g., PBS, Saline) CheckPH->CheckCl No Precipitation Precipitation / Aggregation Deprotonation->Precipitation CommonIon Common Ion Effect (Exceeds Ksp of HCl salt) CheckCl->CommonIon Yes Soluble Remains Soluble CheckCl->Soluble No CommonIon->Precipitation

Logical decision tree illustrating pH and common ion effects on compound precipitation.

Cyclodextrin Complexation Workflow

This workflow demonstrates the thermodynamic process of forming an inclusion complex to bypass traditional solubility limits.

Workflow Drug Free Drug (Hydrophobic) Mix Aqueous Co-incubation (Stirring 24h, 25°C) Drug->Mix CD HP-β-CD (Hydrophilic Exterior) CD->Mix Complex Inclusion Complex (Water Soluble) Mix->Complex Thermodynamic Equilibration

Thermodynamic workflow for forming water-soluble cyclodextrin inclusion complexes.

Validated Experimental Protocols

Protocol A: Preparation of a Cyclodextrin Inclusion Complex

Purpose: To achieve high aqueous concentrations for in vivo dosing or cell-based assays without using toxic levels of organic solvents.

  • Preparation of Host Solution: Dissolve HP-

    
    -CD in ultra-pure water to create a 20% (w/v) solution. Do not use PBS at this stage to avoid premature chloride interference.
    
  • Drug Addition: Add this compound powder directly to the HP-

    
    -CD solution in excess (e.g., 10 mg/mL) to ensure saturation.
    
  • Thermodynamic Equilibration: Stir the suspension continuously at 300 RPM at room temperature (25°C) for a minimum of 24 hours. Causality: Complexation is not a simple dissolution; it is a dynamic equilibrium process governed by binding kinetics. Short mixing times will result in incomplete complexation.

  • Filtration: Filter the mixture through a 0.22 µm PVDF syringe filter to remove any uncomplexed, solid drug.

  • Validation Step (Self-Validating System): Take a 100 µL aliquot of the filtrate and store it at 4°C for 24 hours. If the solution remains optically clear (no precipitation), the inclusion complex is thermodynamically stable. You may now quantify the exact concentration via HPLC.

Protocol B: Step-Down Co-Solvent Dilution for In Vitro Assays

Purpose: To introduce DMSO-solubilized drug into aqueous media without triggering solvent shift precipitation.

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM.

  • Transition Vehicle Formulation: Prepare an intermediate vehicle consisting of 10% Tween-80 and 10% PEG-400 in ultra-pure water.

  • First Dilution (Micellar Encapsulation): Dilute the 10 mM DMSO stock 1:10 into the transition vehicle. Vortex immediately for 30 seconds. Causality: The surfactants form micelles around the hydrophobic methylthiobenzyl moiety before the DMSO fully diffuses away, preventing nucleation.

  • Final Dilution: Dilute the intermediate mixture 1:100 into your final assay buffer (e.g., cell culture media).

  • Validation Step: Measure the absorbance of the final well at 600 nm. A reading identical to a blank well confirms the absence of sub-visible colloidal aggregates.

References

1.1 - PubMed / NIH. Accessed Feb 27, 2026.[1] 2. - RSC Publishing. Accessed Feb 27, 2026. 3.2 - PMC / NIH. Accessed Feb 27, 2026.[2] 4.3 - European Pharmaceutical Review. Accessed Feb 27, 2026.[3]

Sources

Troubleshooting low yields in 1-[4-(Methylthio)benzyl]piperazine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #SYN-4M-PIP-HCl Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Low Yields & Purity Issues in Mono-N-Alkylation

Executive Summary

The synthesis of 1-[4-(Methylthio)benzyl]piperazine (and its hydrochloride salt) presents a classic challenge in organic synthesis: differentiating between the two equivalent nitrogen atoms of piperazine to achieve mono-alkylation without over-alkylating to the bis-product. Furthermore, the methylthio (-SMe) moiety introduces a redox-sensitive handle that requires careful exclusion of oxidants during workup.

This guide addresses the three most common failure modes reported by our users:

  • Low Yield (<40%) due to competitive formation of the bis-benzyl byproduct.

  • Product Decomposition (Sulfoxide formation) during isolation.

  • Crystallization Failures of the hydrochloride salt.

Part 1: The "Golden Standard" Protocol

Before troubleshooting, verify your baseline method against this optimized protocol. Deviations here are the primary cause of yield loss.

Optimized Reaction Scheme

ReactionScheme SM1 4-(Methylthio)benzyl chloride Intermediate Reaction Mixture (Mono + Bis + Excess Pip) SM1->Intermediate EtOH, Reflux 2-4 h SM2 Piperazine (5.0 equivalents) SM2->Intermediate Product 1-[4-(Methylthio)benzyl] piperazine (Free Base) Intermediate->Product 1. Evap EtOH 2. Water/DCM Ext. 3. pH > 12 Bis Bis-alkylation Byproduct Intermediate->Bis If SM2 < 3.0 eq Salt Target HCl Salt Product->Salt HCl/EtOH 0-5°C

Figure 1: Optimized synthetic pathway emphasizing stoichiometry control to minimize bis-alkylation.

Step-by-Step Methodology
  • Stoichiometry Control: Dissolve Piperazine (anhydrous, 5.0 eq) in Ethanol (10 vol). Heat to 60°C.

    • Why? High dilution and excess amine statistically favor mono-substitution.

  • Addition: Dissolve 4-(Methylthio)benzyl chloride (1.0 eq) in Ethanol (2 vol). Add this solution dropwise to the piperazine solution over 60 minutes.

    • Critical: Fast addition creates localized high concentrations of alkyl halide, promoting bis-alkylation.

  • Reaction: Reflux for 2–3 hours. Monitor by TLC (DCM/MeOH 9:1) or LCMS.[1]

  • Workup (The Purification Trap):

    • Evaporate Ethanol completely (residual EtOH solubilizes the product in water).

    • Suspend residue in water. Extract with DCM (Dichloromethane) .

    • Note: Excess piperazine remains in the aqueous layer; the product moves to DCM.

  • Salt Formation: Dissolve the free base oil in minimal dry Ethanol. Add 1.1 eq of HCl (in EtOH/Dioxane) dropwise at 0°C. Filter the white precipitate.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "My yield is consistently low (20-30%), and I see a large non-polar spot on TLC."

Diagnosis: You are likely suffering from Bis-Alkylation . This occurs when the product competes with the starting piperazine for the alkyl halide.

VariableCommon MistakeCorrective Action
Stoichiometry 1:1 or 1:2 ratio of Piperazine:Halide.Increase Piperazine to 4:1 or 5:1 . The excess is recoverable.[2][3]
Addition Mode Adding solid Piperazine to the Halide.ALWAYS add the Halide to the Piperazine solution.
Concentration Running the reaction too concentrated (>0.5 M).Dilute to 0.1 M - 0.2 M wrt the halide.

Advanced Fix (The "Acid Salt" Method): If reagent cost is a concern, use Piperazine Dihydrochloride (1 eq) + Piperazine Free Base (1 eq) . This buffers the reaction and precipitates the bis-product as it forms, preventing further reaction, though the 5.0 eq excess method is generally superior for yield.

Issue 2: "The product is turning yellow/orange and the melting point is off."

Diagnosis: Oxidation of the Methylthio (-SMe) group to Sulfoxide (-S(O)Me).

Root Cause Analysis: The sulfur atom is electron-rich and prone to oxidation by atmospheric oxygen or peroxides in solvents.

Protocol Adjustments:

  • Solvent Quality: Do NOT use ethers (THF, Diethyl Ether) that have not been tested for peroxides. Use fresh Ethanol or DCM.

  • Atmosphere: Run the reaction and workup under a Nitrogen or Argon blanket.

  • Drying: Do not dry the final salt in an oven >50°C in air. Vacuum dry at ambient temperature.

Issue 3: "I cannot get the HCl salt to crystallize; it forms a gum/oil."

Diagnosis: Hygroscopicity or Incorrect Acid Stoichiometry. Piperazines can form mono- or di-hydrochlorides. The di-HCl salt is often very hygroscopic and acidic.

Troubleshooting Logic:

SaltTroubleshoot Start Problem: Oily/Gummy Salt CheckAcid Check Acid Equivalents Start->CheckAcid Decision1 Did you use > 2.0 eq HCl? CheckAcid->Decision1 Result1 Likely Di-HCl salt. Very hygroscopic. Decision1->Result1 Yes Decision2 Did you use wet solvent? Decision1->Decision2 No Action1 Recrystallize from MeOH/Et2O or Resynthesize with 1.0 eq HCl Result1->Action1 Action2 Azeotrope with Toluene to remove water. Use anhydrous EtOH/HCl. Decision2->Action2 Yes

Figure 2: Decision tree for resolving salt formation issues.

The Fix:

  • Target the Mono-hydrochloride first. Use exactly 0.95 - 1.0 equivalents of anhydrous HCl (e.g., 1M in Diethyl Ether or 1.25M in Ethanol).

  • Add the acid slowly to a cold solution of the free base.

  • If a gum forms, add a non-polar anti-solvent (Diethyl Ether or Hexane) and scratch the flask sides to induce nucleation.

Part 3: Comparative Data & Solvent Selection

Table 1: Solvent Effects on Yield and Selectivity

SolventReaction TempYield (Mono)Bis-ImpurityNotes
Ethanol (Abs) 78°C (Reflux)75-85% <5%Recommended. Best balance of solubility and rate.
Acetonitrile 82°C (Reflux)60-70%10-15%Higher bis-alkylation observed due to higher solubility of mono-product.
DMF 25°C - 60°C50-60%HighDifficult workup; DMF promotes over-alkylation.
Toluene 110°C40%LowPoor solubility of Piperazine leads to heterogeneous reaction.

References

  • Cymerman Craig, J., & Young, R. J. (1962). 1-Benzylpiperazine.[2] Organic Syntheses, Coll. Vol. 5, p.88. Link

    • Foundational text for N-benzyl piperazine synthesis using the excess amine method.
  • Chao, S., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules, 25(9), 2225. Link

    • Modern review of mono-alkylation techniques and troubleshooting bis-alkyl
  • Beshore, D. C., & Dinsmore, C. J. (2002).[4] Preparation of Substituted Piperazinones via Tandem Reductive Amination. Organic Letters, 4(7), 1201-1204. Link

    • Provides context on reductive amination alternatives if direct alkyl
  • Patel, J., et al. (2013). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. ResearchGate. Link

    • Specific protocols for hydrochloride salt formation and isolation of piperazine deriv

Sources

Resolving hygroscopic issues with 1-[4-(Methylthio)benzyl]piperazine hydrochloride salts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-[4-(Methylthio)benzyl]piperazine Hydrochloride

Guide ID: TSC-2026-02-HYGRO-PIPERAZINE Issuing Department: Application Science & Formulation Support Attention: Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the hygroscopic challenges associated with this compound salts. As Senior Application Scientists, our goal is to explain the causality behind these issues and provide robust, field-proven protocols to ensure the stability and manufacturability of your active pharmaceutical ingredient (API).

Section 1: Understanding and Characterizing the Hygroscopicity Problem

This section addresses the initial identification and quantitative assessment of moisture-related issues with your API.

Q1: My batch of this compound seems "wet" and is clumping. What's happening and how do I confirm it's a hygroscopicity issue?

Answer: What you are observing are classic signs of hygroscopicity, which is the tendency of a solid material to absorb moisture from the surrounding atmosphere.[1] For hydrochloride salts of basic compounds like your piperazine derivative, this is a common challenge. The highly electronegative chloride ion in the crystal lattice can act as a strong hydrogen bond acceptor, attracting atmospheric water molecules.[2] This moisture uptake can lead to significant physical and chemical stability problems.[3]

Common Physical Manifestations:

  • Caking and Clumping: Adsorbed moisture forms liquid bridges between particles, leading to loss of flowability.[1]

  • Deliquescence: In high humidity, the solid may absorb so much water that it dissolves into a liquid solution.

  • Changes in Crystal Form: Moisture can induce polymorphic transformations or the formation of hydrates, which can alter the API's properties.[3][4]

To move from qualitative observation to quantitative data, a definitive measurement is required. The gold-standard technique for this is Gravimetric or Dynamic Vapor Sorption (GVS/DVS).[5]

Experimental Protocol: Hygroscopicity Classification by Dynamic Vapor Sorption (DVS)

This protocol allows for the precise measurement of moisture sorption and classifies the material according to European Pharmacopoeia (Ph. Eur.) standards.

Objective: To quantify the mass change of the API as a function of relative humidity (RH) at a constant temperature.

Methodology:

  • Sample Preparation: Place 10-15 mg of this compound onto a DVS sample pan.

  • Initial Drying: Equilibrate the sample at 0% RH and 25°C until a stable mass is achieved ( dm/dt ≤ 0.001%/min). This establishes the initial dry weight.

  • Sorption Phase: Increase the RH in steps (e.g., 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable mass is recorded.

  • Desorption Phase: Decrease the RH in the same steps back down to 0% RH to assess the reversibility of the water uptake.

  • Data Analysis: Plot the percentage change in mass versus RH to generate a sorption-desorption isotherm. The key metric for classification is the percentage mass increase at 80% RH from the dry state.[6]

Data Presentation: European Pharmacopoeia Hygroscopicity Classification

The results from your DVS experiment can be classified using the standardized table below.

ClassificationMass Increase (at 25°C, 80% RH)Description
Non-hygroscopic< 0.2% w/wNo significant moisture uptake.
Slightly hygroscopic≥ 0.2% and < 2% w/wMinor moisture uptake.
Hygroscopic≥ 2% and < 15% w/wSignificant moisture uptake; handling controls needed.
Very hygroscopic≥ 15% w/wSubstantial moisture uptake; requires stringent controls.
DeliquescentSufficient water is sorbed to form a liquid.Becomes a solution.

Section 2: Immediate Mitigation: Handling, Storage, and Environmental Control

Once hygroscopicity is confirmed, immediate action is needed to protect the material.

Q2: Now that I know my API is hygroscopic, how should I handle and store it to prevent further degradation?

Answer: Proper environmental control is critical. The goal is to minimize the exposure of the API to atmospheric moisture at every stage.[3][]

  • Storage: Store the API in tightly sealed containers, preferably with a moisture-proof barrier (e.g., foil-lined containers). For long-term or critical storage, use high-barrier packaging such as cold-form aluminum blisters or HDPE bottles that include desiccants.[[“]][9]

  • Handling: Whenever possible, handle the material in a controlled environment. A glove box purged with dry nitrogen or a low-humidity (e.g., <40% RH) controlled room is ideal.

  • Processing: During manufacturing steps like weighing, milling, and blending, minimize exposure time to ambient air. Uncontrolled humidity can severely impact powder flow and cause caking in machinery.[1]

Logical Workflow: Hygroscopicity Assessment & Initial Control

The following diagram outlines the logical flow from initial observation to implementing immediate control measures.

G cluster_0 Problem Identification cluster_1 Immediate Mitigation cluster_2 Long-Term Resolution A Observe Physical Changes (Clumping, Caking) B Perform DVS Analysis A->B Hypothesis C Classify Hygroscopicity (per Ph. Eur. Table) B->C Quantitative Data D Implement Controlled Storage (Desiccants, Sealed Containers) C->D Based on Classification E Use Controlled Handling (Glovebox, Low RH Room) D->E F Proceed to Section 3: Formulation or Solid-Form Modification E->F

Caption: Workflow for identifying and controlling hygroscopicity.

Section 3: Advanced Solutions: Formulation and Solid-Form Modification

For robust, long-term stability, modifying either the formulation or the API's solid form is necessary.

Q3: Beyond environmental control, what are the primary scientific strategies to resolve this hygroscopicity issue permanently?

Answer: There are two primary strategic pillars for resolving hygroscopicity: Formulation Strategies and Crystal Engineering .[10][11]

  • Formulation Strategies: This approach involves adding functional excipients or applying coatings to create a physical barrier or a micro-environment that protects the hygroscopic API from bulk moisture.[[“]][10]

  • Crystal Engineering: This is a more fundamental approach that aims to change the solid-state form of the API itself to one that is inherently less hygroscopic. This is often achieved by screening for alternative salt forms or by creating cocrystals.[11][12][13]

Q4: How can formulation excipients help protect my API?

Answer: Excipients can be used to manage moisture in several ways.[[“]]

  • Moisture Scavengers: Excipients like anhydrous dibasic calcium phosphate or certain grades of microcrystalline cellulose can preferentially adsorb ambient moisture, "scavenging" it away from the API.

  • Hydrophobic Barriers: Incorporating hydrophobic excipients such as magnesium stearate or using lipid-based granulation can create a physical barrier around the API particles, repelling water.[[“]]

  • Moisture Barrier Coatings: For solid dosage forms like tablets, applying a film coating with low water permeability (e.g., based on polyvinyl alcohol or methacrylate copolymers) is a highly effective way to shield the drug from atmospheric moisture.[[“]][9]

Q5: My hydrochloride salt is the problem. Should I screen for other salt forms or consider cocrystals?

Answer: This is an excellent question and gets to the heart of modern solid-form development. While hydrochloride is the most common salt for basic drugs, its hygroscopicity can be a significant liability.[14]

Salt Screening: The goal is to find an alternative counter-ion that forms a stable, crystalline, and non-hygroscopic salt with your piperazine derivative. The pKa difference between your API (a base) and the counter-ion (an acid) should ideally be greater than 2 to ensure stable salt formation.[15] However, changing the salt form can sometimes negatively impact other properties like solubility.[2]

Cocrystal Development: Cocrystallization is a powerful alternative, especially when salt forms prove problematic.[13] A cocrystal is a multi-component crystal where the API and a neutral "coformer" are held together by non-ionic interactions, like hydrogen bonds.[13]

  • Key Advantage: Cocrystals are not subject to issues like disproportionation and are often much less hygroscopic than corresponding salts because the sites that would otherwise attract water are instead engaged in hydrogen bonding with the coformer.[12][13]

Diagram: Interaction of Water with a Hydrochloride Salt Crystal Lattice

This diagram illustrates why HCl salts are often hygroscopic. The chloride ions and polar groups on the API are available to form hydrogen bonds with water.

Caption: Water molecules interacting with a hydrochloride salt lattice.

Experimental Protocol: Salt and Cocrystal Screening Workflow

Objective: To systematically screen for and identify a solid form of 1-[4-(Methylthio)benzyl]piperazine with improved hygroscopic stability.

  • API Characterization: Fully characterize the free base form, including its pKa, solubility, and thermal properties.

  • Counter-ion / Coformer Selection:

    • For Salts: Select a range of pharmaceutically acceptable acidic counter-ions (e.g., mesylate, tosylate, sulfate, phosphate, maleate, tartrate).

    • For Cocrystals: Select a range of GRAS (Generally Recognized as Safe) coformers capable of hydrogen bonding (e.g., dicarboxylic acids like succinic or fumaric acid; hydroxy acids like citric acid).[2]

  • Screening Experiments: Conduct crystallization experiments using various solvents and techniques (e.g., slurry conversion, solvent evaporation) with the API and each selected counter-ion/coformer.

  • Solid-Form Characterization: Analyze the resulting solids using techniques like X-Ray Powder Diffraction (XRPD) to identify new crystalline forms.

  • Performance Testing: For any new, promising forms, perform a full characterization, including:

    • Hygroscopicity: Run DVS analysis as described in Section 1.

    • Solubility: Determine aqueous solubility.

    • Stability: Assess chemical and physical stability under accelerated conditions (e.g., 40°C / 75% RH).

  • Candidate Selection: Select the final form based on the optimal balance of low hygroscopicity, good solubility, and high stability.[15]

Decision Tree: Salt vs. Cocrystal Strategy

G Start Start: 1-[4-(Methylthio)benzyl]piperazine (Free Base) pKa Determine pKa of API Start->pKa SaltScreen Primary Strategy: Salt Screening pKa->SaltScreen API is basic (pKa difference > 2) CocrystalScreen Alternative Strategy: Cocrystal Screening pKa->CocrystalScreen Salts are problematic (hygroscopic, unstable) Characterize Characterize New Solid Forms (XRPD, DSC) SaltScreen->Characterize CocrystalScreen->Characterize Test Performance Testing: - Hygroscopicity (DVS) - Solubility - Stability Characterize->Test Select Select Lead Candidate with Optimal Properties Test->Select

Caption: Decision workflow for selecting a salt or cocrystal strategy.

References

  • Ng, L. H., Ling, J., & Hadinoto, K. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI. [Link]

  • Ng, L. H., Ling, J., & Hadinoto, K. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PubMed. [Link]

  • Consensus. (n.d.). Techniques for stabilizing moisture-sensitive drug compounds. Consensus. [Link]

  • Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics. [Link]

  • ResearchGate. (n.d.). Improving hygroscopic stability of palmatine chloride by forming a pharmaceutical salt cocrystal of palmatine chloride-gallic acid with neutral molecule. ResearchGate. [Link]

  • Letters in High Energy Physics. (n.d.). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Letters in High Energy Physics. [Link]

  • Taylor & Francis Online. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. JOCPR. [Link]

  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments. [Link]

  • Pharmaceutical Technology. (2021). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Royal Society of Chemistry. (2017). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing. [Link]

  • PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]

  • Labinsights. (2023). Unveiling of Hygroscopicity Evaluation for Drug Formulation. Labinsights. [Link]

  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. [Link]

  • GEA. (2024). A 14 a - Hygroscopicity. GEA. [Link]

  • Semantic Scholar. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. [Link]

  • C&EN. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. C&EN. [Link]

  • CHEManager International. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? CHEManager International. [Link]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Organic Syntheses. [Link]

  • Neuroquantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. [Link]

  • SWGDRUG.org. (2005). BENZYLPIPERAZINE. SWGDRUG.org. [Link]

  • Wikipedia. (n.d.). Methylbenzylpiperazine. Wikipedia. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Qualifying Reference Standards for 1-[4-(Methylthio)benzyl]piperazine Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-[4-(Methylthio)benzyl]piperazine hydrochloride is a piperazine derivative of significant interest in pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or intermediate, rigorous analytical control is paramount to ensure safety, efficacy, and batch-to-batch consistency. The foundation of this control is the quality of the reference standard used for identification, purity assessment, and potency determination.[1][2] A reference standard is a highly purified and well-characterized material that serves as a benchmark against which production batches are measured.[1]

This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization and qualification of this compound as a reference standard. We will move beyond simply listing protocols to explain the scientific rationale behind method selection, empowering researchers to establish a robust, self-validating system for analytical excellence. The principles and techniques discussed are grounded in established practices for pharmaceutical analysis of piperazine-containing compounds.[3][4][5]

The Imperative of a Well-Characterized Reference Standard

A commercially available batch of a chemical, even if labeled "pure," cannot be presumed to be a suitable reference standard without rigorous in-house qualification.[6][7] For instance, a supplier may list a purity of 95% for this compound, which is inadequate for a primary reference standard intended for quantitative assays.[8] The remaining 5% consists of unknown impurities that must be identified and quantified to ensure they do not interfere with analytical results or pose safety risks.[6][7]

The qualification process establishes a material's identity, purity, and potency through a series of orthogonal (i.e., based on different principles) analytical techniques.[8] This ensures that the standard is not only pure but that its assigned value is accurate and reliable over its lifetime.

cluster_0 Reference Standard Qualification Workflow material Candidate Material (e.g., 1-[4-(Methylthio)benzyl]piperazine HCl) identity Structural Identity Confirmation (NMR, MS, FTIR) material->identity purity Chromatographic Purity (HPLC Area %) identity->purity assay Potency/Assay Determination (HPLC vs. traceable standard or qNMR) purity->assay impurities Specific Impurity Analysis (GC for Residual Solvents, ICP-MS for Inorganics) assay->impurities water Water Content (Karl Fischer Titration) impurities->water characterize Full Characterization water->characterize decision Purity ≥ 99.5%? Fully Characterized? characterize->decision qualified Qualified In-House Reference Standard decision->qualified Yes purify Requires Further Purification decision->purify No

Caption: Workflow for qualifying an in-house chemical reference standard.

Comparative Analysis of Core Analytical Techniques

The choice of analytical technique depends on the specific question being asked—be it identity, purity, or the presence of specific impurities.[9][10][11] For a comprehensive characterization of this compound, a combination of chromatographic and spectroscopic methods is essential.

cluster_techniques cluster_outputs Compound 1-[4-(Methylthio)benzyl] piperazine HCl HPLC HPLC-UV Compound->HPLC GCMS GC-MS Compound->GCMS NMR NMR Spectroscopy Compound->NMR Purity Quantitative Purity (Organic Impurities) HPLC->Purity Identity Molecular Weight Volatile Impurities GCMS->Identity Structure Unambiguous Structure (Proton/Carbon Framework) NMR->Structure

Caption: Relationship between analytical techniques and the data they provide.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis for purity and assay determination.[9][12] For this compound, its non-volatile, salt-based nature and UV-active aromatic ring make reversed-phase HPLC with UV detection an ideal choice.

  • Causality Behind Method Choice: A reversed-phase C18 column is selected due to the compound's moderate polarity. The benzyl and methylthio groups provide sufficient hydrophobicity for retention, while the piperazine hydrochloride moiety ensures it is not overly retained. The aromatic ring contains a strong chromophore, allowing for sensitive detection with a standard UV or photodiode array (PDA) detector.[13][14]

  • Trustworthiness: The method's validity is ensured by including system suitability tests (e.g., peak symmetry, resolution, and reproducibility) and validating the method for linearity, accuracy, and precision according to ICH guidelines.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[3][15] It is particularly useful for identifying residual solvents from the synthesis process and for confirming the identity of the main compound after conversion to its more volatile free base.

  • Causality Behind Method Choice: As a salt, the compound is not directly suitable for GC analysis. The protocol involves a liquid-liquid extraction after basification to isolate the free base, which is volatile enough for GC. Mass spectrometry provides a fragmentation pattern, a molecular "fingerprint," that is highly specific and can be used for unambiguous identification.[15][16] For related benzylpiperazine (BZP) compounds, characteristic fragments include the tropylium ion (m/z 91) from the benzyl group and fragments related to the piperazine ring.[17]

  • Trustworthiness: The identity of a peak is confirmed by matching both its retention time and its mass spectrum against the qualified reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation and confirmation.[18] While HPLC and GC-MS can separate and detect the compound, only NMR provides definitive proof of the molecular structure by mapping the carbon-hydrogen framework.

  • Causality Behind Method Choice: ¹H and ¹³C NMR spectra provide unique signals for each chemically distinct proton and carbon atom in the molecule. The expected ¹H NMR spectrum for this compound would show distinct signals for the methylthio protons, the aromatic protons (appearing as two doublets), the benzylic methylene protons, and the piperazine ring protons. This detailed information confirms the connectivity and identity beyond any doubt.

  • Trustworthiness: The structural assignment is self-validating; the observed chemical shifts, splitting patterns, and integrations must be fully consistent with the proposed structure.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.[9]Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection.[9]Absorption of radiofrequency energy by atomic nuclei in a strong magnetic field.[12]
Primary Use Purity determination and Assay (potency) of the main compound and non-volatile impurities.Identification of the main compound (as free base) and analysis of volatile impurities (e.g., residual solvents).[3]Unambiguous structural confirmation and identification.
Sample Prep Simple dissolution in mobile phase.Requires conversion to free base via extraction; potential for derivatization.[19]Dissolution in a deuterated solvent (e.g., D₂O, DMSO-d₆).
Advantages Robust, reproducible, excellent for quantification, widely available.[14]High sensitivity and high selectivity (due to MS), provides structural information from fragmentation.[15]Provides definitive structural information, non-destructive.
Limitations Provides limited structural information.Not suitable for non-volatile or thermally labile compounds (like salts) without preparation.[11]Lower sensitivity than MS, can be complex to interpret, higher equipment cost.

Experimental Protocols

The following protocols are provided as robust starting points for the analysis of this compound.

Protocol 1: Purity and Assay by Reversed-Phase HPLC-UV

This method is designed for the routine purity assessment and assay of the reference standard.

  • Instrumentation & Columns:

    • HPLC system with UV or PDA detector.

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution (for Assay): Accurately weigh ~10 mg of the reference standard and dissolve in a 1:1 mixture of Water:Acetonitrile to make a 100 mL solution (concentration ~0.1 mg/mL).

    • Sample Solution (for Purity): Accurately weigh ~10 mg of the candidate material and dissolve in a 1:1 mixture of Water:Acetonitrile to make a 10 mL solution (concentration ~1.0 mg/mL).

  • Analysis & Calculation:

    • Inject a blank (diluent), followed by five replicate injections of the standard solution to establish system suitability (RSD ≤ 2.0%).

    • Inject the sample solution.

    • Purity: Calculate the area percentage of the main peak relative to the total area of all peaks (Area % method).

    • Assay: Compare the peak area of the sample to that of a certified primary standard using a single-point or multi-point calibration curve.

Protocol 2: Identification by GC-MS

This protocol confirms the identity of the compound and screens for volatile impurities.

  • Instrumentation & Columns:

    • GC-MS system with an electron ionization (EI) source.

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[15]

  • Sample Preparation (Conversion to Free Base):

    • Dissolve ~5 mg of the hydrochloride salt in 2 mL of water.

    • Add 1M Sodium Hydroxide (NaOH) dropwise until the pH is >10.

    • Extract the aqueous layer three times with 2 mL of ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent and reconstitute the residue in 1 mL of methanol.

  • Chromatographic Conditions:

    • Carrier Gas: Helium at 1.0 mL/min.

    • Injection Temperature: 270°C.

    • Oven Program: Start at 150°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.[15]

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Scan Range: 40-500 amu.

  • Analysis:

    • Inject 1 µL of the prepared sample.

    • Compare the resulting mass spectrum with known spectra of benzylpiperazine derivatives and theoretical fragmentation patterns. Key fragments to look for would be the molecular ion of the free base (m/z 222.12) and the benzyl/tropylium fragment (m/z 91).

References

  • A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives. (n.d.). Benchchem.
  • Comparing HPLC, UV-Vis, and GC Methods. (n.d.). Scribd.
  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (2011). Malaysian Journal of Chemistry.
  • A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis. (n.d.). Benchchem.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research.
  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. (2020). Food Science & Nutrition.
  • Comparison of Optical Spectroscopy Techniques for Pharmaceutical Analysis. (2025). Photonics.com.
  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2007). Taylor & Francis Online.
  • Analysis of Benzylpiperazine-like Compounds. (2025). ResearchGate.
  • Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. (2023). Walsh Medical Media.
  • Review on Analytical Techniques in Pharmaceutical Analysis. (2025). International Journal of All Research Scientific and Technical.
  • Reference-Standard Material Qualification. (2009). Pharmaceutical Technology.
  • Characterisation of non-compendial impurity reference standards: How good is good enough? (n.d.). LGC Standards.
  • Application Notes and Protocols for the Analysis of 1-Benzoylpiperazine using HPLC and GC-MS. (n.d.). Benchchem.
  • Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS. (n.d.). Journal of Analytical Toxicology.
  • Application of different quantitative analytical techniques for estimation of aspirin and omeprazole in pharmaceutical preparation. (2022). Future Journal of Pharmaceutical Sciences.
  • Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. (2002). Journal of Chromatography B.
  • This compound. (n.d.). Sigma-Aldrich.
  • Reference Standards, Types, Uses, Preparation & Qualification. (2020). Veeprho.
  • High-Purity Reference Standards and Impurities for Reliable Pharmaceutical Research. (2025). Pharmaffiliates.
  • The ABC's of Reference Standard Management. (n.d.). Eurofins.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Molecules.
  • 1-Methyl-4-benzylpiperazine hydrochloride, neat, neat, 100 mg. (n.d.). MilliporeSigma.
  • Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. (2023). Polymers.
  • MBZP (hydrochloride) (CAS 374898-00-7). (n.d.). Cayman Chemical.
  • A Review on Analytical Methods for Piperazine Determination. (2024). Journal of Drug Delivery and Therapeutics.
  • 1-benzylpiperazine. (n.d.). Organic Syntheses.
  • Analytical Methods. (2010). Royal Society of Chemistry.
  • 1,4-Dibenzylpiperazine. (2016). Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG).
  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). Scientific Reports.
  • 1-Benzylpiperazine. (n.d.). NIST WebBook.
  • Mass spectra and major fragmentation patterns of piperazine designer drugs. (n.d.). ResearchGate.
  • 1-Benzylpiperazine(2759-28-6) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime.
  • Spectroscopic and Thermodynamic Properties of Novel 1-(4-Methylpiperazine-1-yl-methyl)-3-benzyl-4-(3. (n.d.). Dergipark.
  • 1-Alkyl-1-methylpiperazine-1,4-diium Salts. (2015). Molecules.
  • 1219979-96-0 | 1-Benzyl-4-(piperidin-4-ylmethyl)piperazine dihydrochloride. (n.d.). MolCore.
  • 1-METHYL-4-(3-METHYLBENZOYL)PIPERAZINE HYDROCHLORIDE. (n.d.). Sigma-Aldrich.

Sources

Comparative stability studies of piperazine hydrochloride salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of Piperazine Dihydrochloride (


) against its Monohydrochloride and Hexahydrate counterparts. While Piperazine Hexahydrate is a common commercial form, its low melting point (44°C) presents significant supply chain risks.

Key Finding: Piperazine Dihydrochloride is the superior solid-state candidate for pharmaceutical applications due to a high melting point (>300°C) and full protonation of the nitrogen centers, which significantly mitigates oxidative degradation and carbamate formation (


 absorption). However, it exhibits distinct hygroscopicity that requires specific packaging controls.

Comparative Physicochemical Matrix

The following data consolidates experimental values to highlight the "Counter-Ion Effect" on stability.

PropertyPiperazine DihydrochloridePiperazine MonohydrochloridePiperazine Hexahydrate
Molecular Formula



Melting Point 318–320°C (Decomposes)~100–130°C (Variable purity)44°C (High Risk)
Aqueous pH (10%) 4.3 – 5.4 (Acidic)5.0 – 6.0 (Weakly Acidic)10.8 – 11.8 (Basic)
Oxidative Stability High (Lone pairs protonated)Moderate (One lone pair exposed)Low (Susceptible to N-oxidation)
Hygroscopicity Moderate (Forms Monohydrate)HighDeliquescent (Loses water >40°C)
Regulatory Status Preferred API SaltIntermediate / BufferCommon, but stability limited

Scientist's Note: The massive delta in melting point between the Dihydrochloride and Hexahydrate is driven by lattice energy. The ionic lattice of the Di-HCl salt is far more robust than the hydrogen-bonded network of the hydrate, providing superior thermal resistance during tablet compression and hot-melt extrusion.

Mechanisms of Stability

The Protonation Shield (Chemical Stability)

Piperazine contains two secondary amine groups. In the free base or hexahydrate form, the nitrogen lone pairs are available for:

  • Oxidation: Reaction with atmospheric oxygen to form N-oxides.

  • Carbamate Formation: Rapid reaction with atmospheric

    
     to form piperazine carbamate (a quality defect).
    

Why Di-HCl wins: In Piperazine Dihydrochloride, both nitrogen atoms are protonated (


). This removes the electron density required for electrophilic attack, effectively "locking" the molecule against atmospheric degradation.
Hygroscopicity & Phase Changes (Physical Stability)

While chemically stable, Piperazine Dihydrochloride is hygroscopic . It tends to absorb moisture to form a stable monohydrate (


).
  • Risk: If stored in uncontrolled humidity (>60% RH), the anhydrous salt will convert to the monohydrate, causing caking and weight variation in dosing.

  • Mitigation: Use of desiccants (Silica gel) and moisture-barrier packaging (Alu-Alu blisters) is mandatory.

Experimental Protocols (Self-Validating Systems)

To replicate these findings, use the following standardized protocols aligned with ICH Q1A (R2).

Protocol A: Dynamic Vapor Sorption (DVS) Profiling

Objective: Quantify the critical relative humidity (CRH) where the salt transitions from anhydrous to hydrate.

  • Preparation: Load 10–15 mg of anhydrous Piperazine Dihydrochloride into the DVS sample pan.

  • Equilibration: Dry at 0% RH / 25°C for 60 minutes to establish dry mass (

    
    ).
    
  • Ramping: Increase RH from 0% to 90% in 10% increments. Hold each step until mass change (

    
    ) is <0.002% per minute.
    
  • Desorption: Reverse the ramp from 90% to 0%.

  • Analysis: Plot Isotherm. A hysteresis loop between sorption and desorption indicates hydrate formation.

    • Pass Criteria: Mass gain < 0.2% up to 60% RH.

Protocol B: Forced Degradation (Oxidative Stress)

Objective: Confirm the "Protonation Shield" efficacy.

  • Control: Prepare 1 mg/mL Piperazine Di-HCl in water.

  • Stress Sample: Prepare 1 mg/mL Piperazine Di-HCl in 3%

    
    .
    
  • Comparator: Repeat with Piperazine Free Base (or Hexahydrate).

  • Incubation: Store both at 60°C for 24 hours.

  • Quenching: Dilute with mobile phase and inject immediately into HPLC.

  • Detection: Monitor for N-oxide peaks (typically elute earlier than parent peak on C18 columns).

Visualizing the Stability Landscape

Diagram 1: Stability Study Workflow (ICH Q1A aligned)

This workflow illustrates the decision tree for characterizing the salt.

StabilityWorkflow Start START: Piperazine Salt Candidate Char Phase 1: Solid State Char. (XRD, DSC, TGA) Start->Char Stress Phase 2: Stress Testing (ICH Q1A) Char->Stress Thermal Thermal Stress (105°C, 3 Days) Stress->Thermal Hygro Hygroscopicity (DVS 0-90% RH) Stress->Hygro Photo Photostability (1.2M Lux hours) Stress->Photo Decision Decision Point: Degradation > 5%? Thermal->Decision Hygro->Decision Photo->Decision Fail REJECT: Unstable Form Decision->Fail Yes Pass APPROVE: Proceed to Formulation Decision->Pass No

Caption: Standardized workflow for validating salt stability. Phase 1 confirms identity; Phase 2 challenges chemical integrity.

Diagram 2: Degradation Pathways & Mitigation

Visualizing why the Dihydrochloride prevents common degradation routes.

DegradationPathways Piperazine Piperazine (Free Base) Exposed Lone Pairs (::N-H) Oxidation Oxidation (O2/H2O2) --> N-Oxides Piperazine->Oxidation High Risk Carbamate Carboxylation (CO2) --> Piperazine Carbamate Piperazine->Carbamate Rapid in Air DiHCl Piperazine Di-HCl Protonated (H2N+-R) Piperazine->DiHCl Add 2x HCl DiHCl->Oxidation Blocked DiHCl->Carbamate Blocked Stable STABLE No Lone Pair Attack DiHCl->Stable Result

Caption: Mechanism of Stabilization. Protonation (Di-HCl) blocks the nitrogen lone pairs, preventing oxidation and CO2 absorption.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8893, Piperazine Dihydrochloride. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • European Medicines Agency (EMA). Committee for Veterinary Medicinal Products: Piperazine Summary Report. Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Methylthio)benzyl]piperazine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[4-(Methylthio)benzyl]piperazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.